molecular formula C4H9NO B3057186 1-Aminobutan-2-one CAS No. 77369-28-9

1-Aminobutan-2-one

Cat. No.: B3057186
CAS No.: 77369-28-9
M. Wt: 87.12 g/mol
InChI Key: QCWWEZIJUCPALZ-UHFFFAOYSA-N
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Description

1-Aminobutan-2-one (CAS 77369-28-9) is a valuable amino ketone derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol, is characterized for researcher handling and application development . It is typically supplied as a solid and requires specific storage conditions to maintain stability, being recommended for storage sealed in a dry environment at 2-8°C . The hydrochloride salt of this compound (CAS 108661-54-7) is also available and is reported to have a melting point of 150°C, providing researchers with an alternative salt form for their studies . As a key synthetic intermediate, 1-Aminobutan-2-one is featured in published synthetic routes in peer-reviewed literature, demonstrating its utility in constructing more complex molecules, including potential pharmacologically active compounds . This product is intended for research and further manufacturing purposes only. It is not intended for direct human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminobutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWWEZIJUCPALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469334
Record name 1-aminobutan-2-one
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Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77369-28-9
Record name 1-Amino-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77369-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-aminobutan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID40469334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 1-Aminobutan-2-one Hydrochloride via Nitroalkane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1-Aminobutan-2-one (also known as 1-amino-2-butanone), a critical


-amino ketone building block used in the construction of imidazole and pyrazine heterocycles. Due to the inherent instability of 

-amino ketones in their free base form—which rapidly dimerize to form dihydropyrazines—this protocol targets the stable hydrochloride salt (CAS: 108661-54-7).

The synthetic strategy employs a nitroalkane-based approach , utilizing the Henry reaction (nitroaldol) followed by oxidation and selective reduction.[1] This route is selected for its atom economy, scalability, and the commercial availability of precursors: Nitromethane and Propionaldehyde .

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the construction of the C1-C2 bond via a nitroaldol condensation, followed by functional group manipulation.[1]

Strategic Disconnection
  • Target: 1-Aminobutan-2-one HCl (

    
    )
    
  • Precursor 1 (Reduction): 1-Nitrobutan-2-one (

    
    )
    
  • Precursor 2 (Oxidation): 1-Nitrobutan-2-ol (

    
    )
    
  • Starting Materials: Nitromethane (

    
    ) + Propionaldehyde (
    
    
    
    )
Reaction Pathway Diagram

SynthesisPathway SM1 Propionaldehyde (Starting Material) INT1 Intermediate 1: 1-Nitrobutan-2-ol SM1->INT1 Step 1: Henry Reaction (Base Cat.) SM2 Nitromethane (Starting Material) SM2->INT1 Step 1: Henry Reaction (Base Cat.) INT2 Intermediate 2: 1-Nitrobutan-2-one INT1->INT2 Step 2: Oxidation (Jones or DMP) PROD Target Product: 1-Aminobutan-2-one HCl INT2->PROD Step 3: Selective Reduction (SnCl2 / HCl) SIDE Dihydropyrazine (Dimerization Byproduct) PROD->SIDE If neutralized (Free Base Instability)

Caption: Linear synthetic pathway from nitroalkane precursors to the target amino ketone salt.

Part 2: Detailed Experimental Protocols

Step 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 1-nitrobutan-2-ol. Principle: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde carbonyl.[2]

Reagents:

  • Propionaldehyde (1.0 eq)

  • Nitromethane (1.5 eq)

  • Base Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq) or Amberlyst A-21 (heterogeneous).

  • Solvent: THF or Ethanol.

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Nitromethane (1.5 eq) and THF (0.5 M concentration relative to aldehyde).

  • Addition: Add Propionaldehyde (1.0 eq) and cool the mixture to 0°C.

  • Catalysis: Add DBU (5 mol%) dropwise. A slight exotherm may occur.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (hexane/EtOAc 7:3) or GC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[3][4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude nitroalcohol is typically pure enough for the next step (>90%). If necessary, purify via flash column chromatography (Silica, Hex/EtOAc).

Key Insight: Avoid strong hydroxide bases (NaOH) if possible to prevent Cannizzaro side reactions or polymerization of the aldehyde. DBU provides a cleaner profile.

Step 2: Oxidation of -Nitro Alcohol

Objective: Synthesis of 1-nitrobutan-2-one. Critical Constraint: Avoid basic conditions. Basic oxidants (or basic workups) will trigger a retro-Henry reaction , cleaving the C-C bond back to starting materials.

Recommended Method: Jones Oxidation (Chromic Acid) Why? The acidic environment stabilizes the nitro ketone and prevents retro-aldol cleavage.

Protocol:

  • Setup: Dissolve 1-nitrobutan-2-ol (1.0 eq) in Acetone (0.2 M) and cool to 0°C.

  • Oxidation: Add Jones Reagent (CrO3/H2SO4) dropwise until the orange color persists.

  • Quench: Add Isopropanol dropwise to consume excess oxidant (solution turns green).

  • Workup: Decant the acetone layer.[5] Dilute with water and extract with Dichloromethane (DCM).

  • Safety: The product,

    
    -nitro ketone, is potentially reactive. Do not distill at high temperatures.
    
  • Yield: Expect 70-85%.

Alternative (Metal-Free): Dess-Martin Periodinane (DMP)

  • Use DMP in DCM at room temperature. This is milder but more expensive.

Step 3: Selective Reduction to 1-Aminobutan-2-one HCl

Objective: Reduction of the nitro group to an amine while preserving the ketone and trapping the product as a salt. Reagent: Tin(II) Chloride Dihydrate (


) in concentrated HCl/Ethanol.

Protocol:

  • Setup: Dissolve 1-nitrobutan-2-one (1.0 eq) in Ethanol (0.1 M).

  • Acidification: Add concentrated HCl (5.0 eq).

  • Reduction: Add

    
     (3.5 eq) portion-wise at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 3-5 hours. The solution may yellow.[6]

  • Isolation (Critical):

    • Concentrate the mixture in vacuo to remove ethanol.

    • The residue contains tin salts and the product.

    • De-stannylation: Dissolve residue in minimal water. Pass hydrogen sulfide gas (

      
      ) or use a sulfide source to precipitate Tin Sulfide (SnS), or use a chelating workup (Rochelle's salt) only if pH is kept acidic (< pH 4).
      
    • Preferred Isolation: Triturate the crude residue with cold Isopropanol/Ether to induce crystallization of the amine hydrochloride.

  • Final Product: 1-Aminobutan-2-one Hydrochloride. White to off-white hygroscopic solid.

Mechanism of Instability (Free Base): If the pH is raised > 7, the free amine undergoes intermolecular condensation:


.

Part 3: Data Summary & Safety

Physicochemical Data
CompoundRoleMW ( g/mol )Boiling/Melting PointKey Hazard
Nitromethane SM61.04101°C (bp)Explosive/Flammable
Propionaldehyde SM58.0849°C (bp)Highly Flammable
1-Nitrobutan-2-ol Int119.12~105°C (10 mmHg)Irritant
1-Nitrobutan-2-one Int117.10N/A (Unstable dist.)[7][8]Lachrymator
1-Aminobutan-2-one HCl Product 123.58 >150°C (dec) Hygroscopic
Mechanistic Logic (Henry Reaction)

HenryMechanism Step1 Deprotonation of Nitromethane (Formation of Nitronate Anion) Step2 Nucleophilic Attack on Propionaldehyde (C-C Bond Formation) Step1->Step2 + EtCHO Step3 Protonation of Alkoxide (Formation of Beta-Nitro Alcohol) Step2->Step3 + H+

Caption: Step-wise mechanism of the base-catalyzed Henry reaction.

Safety & Handling
  • Nitromethane: Can form explosive mixtures with amines or under high pressure. Use a blast shield during scale-up.

  • Alpha-Nitro Ketones: Generally unstable towards heat. Do not attempt to distill the ketone intermediate at atmospheric pressure; it may decompose violently.

  • Tin Residues: Inorganic tin is toxic. Dispose of SnS precipitates as hazardous heavy metal waste.

References

  • Henry Reaction (General Protocol): Rosini, G. "The Henry (Nitroaldol) Reaction."[1][2][3][8][9] Comprehensive Organic Synthesis, Vol 2, 1991, pp. 321–340.

  • Biocatalytic Reduction Context (Confirming Intermediate Stability): Kadam, H. K., et al. "Chemo-selective preparation of enantiomerically enriched aliphatic nitro alcohols using Candida parapsilosis ATCC 7330." RSC Advances, 2015, 5, 76491-76496. Link

  • Oxidation of Nitro Alcohols: Ballini, R., et al.
  • Reduction of Alpha-Nitro Ketones: Ono, N. "The Nitro Group in Organic Synthesis." Wiley-VCH, 2001.
  • Product Characterization (CAS 108661-54-7): PubChem Compound Summary for CID 11607912, 1-aminobutan-2-one Hydrochloride. Link

Sources

1-Aminobutan-2-one hydrochloride salt stability and handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Handling of 1-Aminobutan-2-one Hydrochloride

Introduction

1-Aminobutan-2-one hydrochloride is a small organic molecule belonging to the class of α-aminoketones.[1] As with other primary α-aminoketones, the free base form is inherently unstable and prone to self-condensation.[1] The formation of the hydrochloride salt is a critical strategy to enhance its stability, allowing for its use as a research chemical and potential synthetic intermediate.[1][2] The presence of both an amine and a ketone functional group on adjacent carbons makes this compound a versatile yet reactive building block.[1]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of 1-aminobutan-2-one hydrochloride's stability, degradation, and safe handling. Adherence to these guidelines is essential to ensure the compound's integrity for experimental use and to maintain a safe laboratory environment.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-aminobutan-2-one hydrochloride is essential for its proper handling and application. The data presented below is a synthesis of information from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 108661-54-7[3][4]
Molecular Formula C₄H₁₀ClNO[3][4]
Molecular Weight 123.58 g/mol [3][4]
Appearance White to Orange to Pink Powder or Crystals
Purity Typically ≥95%[5]
IUPAC Name 1-aminobutan-2-one;hydrochloride[4]
InChI Key DGSSJZJBCABUMD-UHFFFAOYSA-N[3][4]
Synonyms 1-amino-2-butanone hydrochloride, 2-Butanone, 1-amino-, hydrochloride[3]

Stability Profile and Degradation Pathways

The stability of 1-aminobutan-2-one hydrochloride is a critical consideration. While the salt form improves stability compared to the free base, the molecule remains susceptible to degradation under specific conditions.[1]

Inherent Reactivity of α-Aminoketones

Primary α-aminoketones are known to be unstable due to their propensity for intermolecular reactions, primarily self-condensation (dimerization).[1] The protonation of the primary amine to form the hydrochloride salt significantly mitigates this reactivity by rendering the nitrogen lone pair unavailable for nucleophilic attack. However, this protection can be compromised in non-acidic environments.

Key Factors Influencing Stability
  • Moisture (Hygroscopicity): While not explicitly quantified in available literature, aminoketone salts are often hygroscopic. Absorbed moisture can create localized aqueous environments, potentially accelerating hydrolytic degradation or facilitating reactions by increasing molecular mobility.[6][7] Therefore, protection from moisture is paramount.[8]

  • pH: The compound's stability is highly pH-dependent. In neutral or, more significantly, alkaline aqueous solutions, the amine hydrochloride can be deprotonated to the free amine. This free amine is reactive and can undergo degradation, potentially forming pyrazine derivatives through self-condensation and subsequent oxidation.[6][9]

  • Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation. For long-term viability, storage at low temperatures is strongly recommended.[5]

  • Air/Oxidation: Storage under an inert atmosphere is advised to prevent potential oxidative degradation pathways.[5][8]

  • Light: As a general precaution for all research chemicals, protection from light is recommended to prevent photolytic degradation.

Potential Degradation Pathway

The primary degradation route in non-acidic aqueous media is believed to be initiated by the deprotonation of the amine, followed by self-condensation. The resulting dihydropyrazine intermediate can then oxidize to form a stable aromatic pyrazine derivative.

G cluster_0 Degradation Initiation cluster_1 Self-Condensation & Cyclization cluster_2 Final Product Formation A 1-Aminobutan-2-one HCl (Stable Salt) B 1-Aminobutan-2-one (Reactive Free Base) A->B Neutral / Alkaline pH (-HCl) C Dimerization Intermediate B->C x2 D Dihydropyrazine Derivative C->D Cyclization (-2H₂O) E 2,5-Diethylpyrazine (Stable Aromatic Product) D->E Oxidation (-2H)

Caption: Potential degradation pathway of 1-aminobutan-2-one in solution.

Safe Handling and Storage Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 1-aminobutan-2-one hydrochloride.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The following minimum PPE must be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8][10]

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[8][10]

  • Skin and Body Protection: Laboratory coat.[8]

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[10] If dust is generated, a NIOSH-approved respirator is necessary.[11]

Recommended Storage Conditions

To ensure the long-term integrity of the compound, the following storage conditions are required:

ConditionSpecificationRationaleSource(s)
Temperature Long-Term: Store in a freezer at -20°C.Minimizes thermal degradation.[5]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation and reaction with atmospheric moisture.[5][8]
Container Tightly sealed, airtight container.Prevents moisture ingress and contamination.[10]
Environment Store in a dry, cool, and well-ventilated place.General best practice for chemical storage.[8][10]
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.Prevents potentially vigorous and hazardous reactions.[8]
First Aid Measures
  • If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.[10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[10]

Analytical Methods for Stability Assessment

A robust, stability-indicating analytical method is crucial for determining the purity of 1-aminobutan-2-one hydrochloride and for quantifying any degradation products that may form over time or under stress conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for stability assessment.[6][12] A properly developed method can separate the parent compound from impurities and degradation products.

General HPLC Method Development Protocol:

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.[12][13]

  • Column Selection: A reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure the amine remains protonated and to improve peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase percentage to elute the parent compound and any less polar degradants.

  • Detection:

    • UV: Monitor at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.

    • MS: Electrospray ionization in positive mode (ESI+) is ideal for confirming the mass of the parent ion and identifying unknown degradation products.[13]

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable diluent (e.g., water with 0.1% acid).

Stability Assessment Workflow

A systematic workflow is essential for evaluating the stability of a given batch of the compound.

Caption: Workflow for a typical stability assessment study.

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is used to identify likely degradation products and demonstrate the specificity of the analytical method.[6] The following are generalized protocols.

Stock Solution Preparation: Prepare a stock solution of 1-aminobutan-2-one hydrochloride in water or methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 4-8 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[6]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature, monitoring at shorter intervals (e.g., 30, 60, 120 minutes) due to expected rapid degradation.[6]

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.[6]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 4-8 hours.[6]

  • Thermal Degradation (Solid State):

    • Place the solid compound in an oven at 80°C for 24-48 hours.[6]

    • Dissolve the stressed solid in a suitable diluent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and solid material to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analyze the samples, including a dark control stored under the same conditions.

References

  • Myers, A. G., & Barbay, J. K. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]

  • PubChem. 1-aminobutan-2-one Hydrochloride. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. [Link]

  • ChemSrc. 1-Aminobutan-2-one hydrochloride | CAS#:108661-54-7. [Link]

  • Wikipedia. Aminoaldehydes and aminoketones. [Link]

  • PMC. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • PMC. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • PMC. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical-Structural Elucidation of 1-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical and computational methodologies utilized to investigate the molecular geometry of 1-aminobutan-2-one. By synthesizing principles of quantum chemistry with advanced computational techniques, we aim to offer a robust framework for understanding the conformational landscape, intramolecular interactions, and spectroscopic properties of this important chemical entity.

Introduction: The Significance of 1-Aminobutan-2-one

1-Aminobutan-2-one, a molecule featuring both a primary amine and a ketone functional group, presents a fascinating case study in conformational analysis.[1][2] The interplay between these two groups, particularly the potential for intramolecular hydrogen bonding, dictates the molecule's three-dimensional structure. A thorough understanding of its geometry is paramount, as this directly influences its reactivity, potential as a synthetic building block, and interactions in biological systems. This guide will delve into the theoretical approaches that allow for a detailed characterization of its structural nuances.

Theoretical Foundations and Computational Methodologies

The exploration of 1-aminobutan-2-one's molecular geometry relies heavily on computational quantum chemistry. These in silico methods provide a powerful lens to examine the potential energy surface of the molecule and identify its most stable conformations.

The Power of Ab Initio and Density Functional Theory (DFT)

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry.[3] Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost. The B3LYP hybrid functional is a commonly employed DFT method that has shown excellent agreement with experimental values in similar systems.[4]

Basis Sets: The Building Blocks of Accuracy

The choice of a basis set is a critical decision in any quantum chemical calculation. Basis sets are sets of mathematical functions used to build molecular orbitals. The Pople-style basis sets, such as 6-31G* and 6-311+G(d,p), are widely used. The addition of polarization functions (e.g., d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and potential hydrogen bonding.[5]

A Self-Validating Protocol for Conformational Analysis

To ensure the trustworthiness of the theoretical results, a multi-step, self-validating protocol is essential. This approach systematically explores the conformational space and refines the calculations to achieve high accuracy.

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: An initial 3D structure of 1-aminobutan-2-one is generated using molecular modeling software.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., C-C-C-N and C-C-N-H). A computationally less demanding level of theory, such as B3LYP/6-31G*, is often used for this initial exploration.[6]

  • Identification of Stationary Points: The minima (stable conformers) and maxima (transition states) on the PES are identified.

  • Geometry Optimization: The geometries of the identified minima are then fully optimized at a higher level of theory, for instance, B3LYP/6-311+G(d,p), to obtain precise structural parameters.[4]

  • Vibrational Frequency Calculations: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide theoretical vibrational spectra (IR and Raman).[7]

  • Energy Refinement: For even greater accuracy in relative energies, single-point energy calculations can be performed using more sophisticated methods like Coupled Cluster (e.g., CCSD(T)) or higher-level ab initio methods.

G cluster_protocol Computational Workflow A 1. Initial Structure Generation B 2. Potential Energy Surface Scan (e.g., B3LYP/6-31G*) A->B C 3. Identify Stationary Points (Minima & Transition States) B->C D 4. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) C->D E 5. Vibrational Frequency Analysis (Confirm Minima, Obtain Spectra) D->E F 6. Energy Refinement (e.g., CCSD(T)) E->F

Caption: A typical workflow for computational conformational analysis.

Conformational Landscape and Intramolecular Hydrogen Bonding

The flexibility of the butyl chain in 1-aminobutan-2-one allows for several possible conformations. The relative energies of these conformers are primarily governed by steric hindrance and the potential for the formation of intramolecular hydrogen bonds (IMHBs).[8][9]

An IMHB can form between the lone pair of the nitrogen atom in the amino group and one of the hydrogen atoms of the amino group, and the oxygen atom of the carbonyl group. The strength of this interaction is highly dependent on the geometry of the conformer, specifically the distance and angle between the donor and acceptor atoms.[10] Theoretical studies on analogous amino alcohols have shown that the stability imparted by IMHBs can be significant.[11][12]

Table 1: Predicted Properties of 1-Aminobutan-2-one

PropertyValueSource
Molecular FormulaC4H9NO[1][2]
Molecular Weight87.12 g/mol [2]
IUPAC Name1-aminobutan-2-one[2]
InChIKeyQCWWEZIJUCPALZ-UHFFFAOYSA-N[2][13]
Canonical SMILESCCC(=O)CN[1][2]

Spectroscopic Characterization: A Bridge Between Theory and Experiment

While this guide focuses on theoretical studies, it is crucial to recognize the synergy between computational and experimental techniques. Microwave spectroscopy, for instance, provides highly accurate data on the rotational constants of gas-phase molecules, which are directly related to their moments of inertia and, therefore, their geometry.[14][15] Theoretical calculations can predict these rotational constants, allowing for a direct comparison with experimental data and validation of the computed structures.

G cluster_validation Theory-Experiment Validation Cycle Theory Theoretical Calculations (DFT, Ab Initio) Prediction Predict Spectroscopic Parameters (e.g., Rotational Constants) Theory->Prediction Comparison Compare Predicted and Experimental Data Prediction->Comparison Experiment Experimental Measurement (e.g., Microwave Spectroscopy) Experiment->Comparison Refinement Refine Theoretical Model Comparison->Refinement Refinement->Theory

Caption: The iterative process of validating theoretical models with experimental data.

Future Directions and Applications

The theoretical framework outlined in this guide provides a solid foundation for further investigations into the properties and reactivity of 1-aminobutan-2-one. Future studies could explore:

  • Solvation Effects: Investigating the influence of different solvents on the conformational equilibrium.

  • Reactivity Studies: Modeling reaction mechanisms involving 1-aminobutan-2-one to understand its synthetic utility.

  • Drug Design: Utilizing the detailed geometric and electronic structure information to design novel molecules with potential therapeutic applications.

By continuing to integrate advanced computational methods with experimental validation, the scientific community can further unlock the potential of 1-aminobutan-2-one and related compounds in various fields of research and development.

References

  • ResearchGate. (n.d.). The molecular structures of 1 (a) and 2 (b). The optimized geometry of... Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-aminobutan-2-one Hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Intramolecular Hydrogen Bonding 2021. Retrieved from [Link]

  • MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

  • MDPI. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Retrieved from [Link]

  • ACS Publications. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. Retrieved from [Link]

  • Journal of Applied Science and Environmental Studies. (2022). Ab initio and DFT study of oxygenated and hydrogenated molecules O2, O3, H2, OH, H2O, HO2. Retrieved from [Link]

  • IRIS-AperTO - UniTo. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Retrieved from [Link]

  • Diversity of Publication Center. (2026). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Retrieved from [Link]

  • University of Technology. (n.d.). Microwave (Rotational) Spectroscopy. Retrieved from [Link]

  • Microwave Spectroscopy Information Letter. (2019). Vol. LXII. Retrieved from [Link]

  • Altervista. (2024). Microwave Spectroscopy Information Letter Vol. LXVII. Retrieved from [Link]

  • ResearchGate. (2025). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Retrieved from [Link]

  • IDEALS. (2016). Microwave Spectra of 1- and 2-Bromobutane. Retrieved from [Link]

  • European Journal of Chemistry. (2010). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of 1-Aminobutan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 1-aminobutan-2-one, a compound of interest in synthetic and medicinal chemistry. Due to the inherent instability of the free base, this guide focuses on the characterization of its more stable and commonly utilized form, 1-aminobutan-2-one hydrochloride. We will delve into the theoretical and practical aspects of its physical state, melting point, and the intermolecular forces governing these properties. Furthermore, this guide furnishes a detailed, field-proven protocol for the experimental determination of the melting point of crystalline solids, a critical parameter for compound identification and purity assessment.

Introduction: The Challenge of α-Amino Ketones

Alpha-amino ketones are a class of organic compounds characterized by a carbonyl group adjacent to an amino group. This structural arrangement, while synthetically valuable, often leads to inherent instability. The free base of 1-aminobutan-2-one is a prime example of this challenge. The proximity of the electron-withdrawing carbonyl group and the basic amino group can facilitate self-condensation or decomposition pathways, making the isolation and characterization of the pure free base problematic.

For this reason, 1-aminobutan-2-one is almost exclusively handled and studied as its hydrochloride salt. The protonation of the amino group to form the ammonium salt significantly enhances the compound's stability by preventing the lone pair of electrons on the nitrogen from participating in degradation reactions. This guide will, therefore, focus on the physical properties of 1-aminobutan-2-one hydrochloride.

Physicochemical Properties of 1-Aminobutan-2-one Hydrochloride

The hydrochloride salt of 1-aminobutan-2-one presents as a solid, typically a white to off-white or pink powder or crystalline solid.[1] This physical state is a direct consequence of the strong intermolecular forces present in its crystal lattice.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
Physical Form White to Orange to Pink Powder or Crystals[1]
Melting Point Data not explicitly available in reviewed sources
Boiling Point Not applicable (decomposes)

The Science Behind the Solid State: Intermolecular Forces at Play

The solid nature of 1-aminobutan-2-one hydrochloride at ambient temperatures is dictated by a combination of strong intermolecular forces. Understanding these forces is crucial for predicting solubility, designing purification strategies, and interpreting spectroscopic data.

The primary forces at play in the crystal lattice of 1-aminobutan-2-one hydrochloride are:

  • Ion-Dipole Interactions: The strongest intermolecular forces in this context. The positively charged ammonium group (R-NH₃⁺) interacts strongly with the negatively charged chloride ion (Cl⁻). These electrostatic attractions are the primary contributors to the high energy required to break apart the crystal lattice, hence the solid state.

  • Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor. The hydrogen atoms attached to the positively charged nitrogen can form strong hydrogen bonds with the chloride ions and the oxygen atom of the carbonyl group of neighboring molecules. This extensive hydrogen bonding network further stabilizes the crystal structure.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment. These dipoles align in the crystal lattice, leading to attractive dipole-dipole interactions that contribute to the overall cohesive energy of the solid.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B a_N N⁺H₃ a_C1 CH₂ a_N->a_C1 Cl_ion Cl⁻ a_N->Cl_ion Ion-Dipole & H-Bond a_C2 C=O a_C1->a_C2 a_C3 CH₂ a_C2->a_C3 b_C2 C=O a_C2->b_C2 Dipole-Dipole a_C4 CH₃ a_C3->a_C4 b_N N⁺H₃ b_C1 CH₂ b_N->b_C1 b_N->Cl_ion Ion-Dipole & H-Bond b_C1->b_C2 b_C3 CH₂ b_C2->b_C3 b_C4 CH₃ b_C3->b_C4

Caption: Intermolecular forces in 1-Aminobutan-2-one Hydrochloride.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid. Impurities will typically cause a depression and broadening of the melting point range.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting point range.

Materials and Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Sample of 1-aminobutan-2-one hydrochloride (must be completely dry)

  • Spatula

  • Mortar and pestle (if sample consists of large crystals)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

    • If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[3]

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Loading the Apparatus:

    • Carefully insert the capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination of Approximate Melting Point (Optional but Recommended):

    • If the approximate melting point is unknown, it is efficient to first perform a rapid determination.

    • Set the heating rate to a rapid increase (e.g., 10-20 °C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This will save time during the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a fresh capillary tube with the sample.

    • Set the heating rate to a slow, controlled increase (1-2 °C per minute) as you approach the expected melting point.[4]

    • Observe the sample carefully through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed (T₁).

    • Continue heating at the slow rate and record the temperature at which the last crystal melts completely (T₂).

    • The melting point range is reported as T₁ - T₂.

  • Confirmation:

    • For a reliable result, repeat the accurate determination with a fresh sample at least once to ensure reproducibility.

Conclusion

While the inherent instability of the free base of 1-aminobutan-2-one presents a challenge for its direct physical characterization, its hydrochloride salt provides a stable and handleable alternative for research and development. The solid nature of 1-aminobutan-2-one hydrochloride is a result of a robust network of ion-dipole interactions, hydrogen bonds, and dipole-dipole forces. The experimental determination of its melting point is a critical quality control parameter, and the protocol provided herein offers a reliable method for its assessment. This guide serves as a foundational resource for scientists and drug development professionals working with this and structurally related compounds.

References

  • MIT Digital Lab Techniques Manual. (n.d.). Melting Point. Retrieved from [Link]

  • Burk, R. M., & Kaltenbach, R. F. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(4), 533–535. [Link]

  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Retrieved from [Link]

  • National Chung Hsing University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
  • Northern Arizona University. (2013). Experiment 1 - Melting Points.
  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). 1-aminobutan-2-one Hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

use of 1-Aminobutan-2-one in multicomponent reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Aminobutan-2-one in Multicomponent Reactions (MCRs)

Part 1: Executive Summary & Strategic Rationale

1-Aminobutan-2-one (typically supplied as the Hydrochloride salt, CAS: 13214-68-1) represents a high-value, bifunctional building block for diversity-oriented synthesis (DOS). Its structural utility lies in the coexistence of a nucleophilic primary amine and an electrophilic ketone within a short ethyl tether.

In the context of Multicomponent Reactions (MCRs) , this scaffold offers two distinct strategic advantages:

  • The "Amine Input" in Isocyanide-based MCRs (IMCRs): It serves as the amine component in Ugi and Passerini reactions, introducing a ketone "handle" into the peptidomimetic backbone. This handle enables post-condensation cyclizations (e.g., to benzodiazepines or diketopiperazines), significantly increasing molecular complexity.

  • Precursor for Heterocycles: It is a direct precursor for the regioselective synthesis of imidazoles, pyrazines, and thiazoles via condensation-based MCRs.

Technical Advisory: The free base of 1-aminobutan-2-one is thermodynamically unstable, prone to rapid self-condensation to form 2,5-diethylpyrazine. All protocols below utilize the stable Hydrochloride salt with in situ neutralization to control reactivity.

Part 2: Critical Handling Protocols

Safety & Stability:

  • Storage: Hygroscopic. Store at -20°C under argon.

  • Free Base Generation: Never isolate the free base for long-term storage. Generate it in situ in the presence of the electrophile to suppress dimerization.

Pre-Protocol: In Situ Neutralization Strategy
  • Reagent: 1-Aminobutan-2-one HCl[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

  • Procedure: Dissolve the HCl salt in the solvent before adding the base. Add the base dropwise at 0°C only after the aldehyde/ketone component is present (for Ugi) or immediately before reaction (for heterocycles).

Part 3: Experimental Protocols

Protocol A: Ugi 4-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

Target: Synthesis of


-aminoacyl amides with a pendant ketone handle.

Mechanistic Insight: The reaction proceeds via the formation of an imine between 1-aminobutan-2-one and the aldehyde. The protonated imine is then intercepted by the isocyanide and the carboxylate, followed by the Mumm rearrangement. The ketone on the amine input remains intact, serving as a site for orthogonal functionalization.

Reagents:

  • Amine: 1-Aminobutan-2-one HCl (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv) [Model substrate]

  • Acid: Boc-Glycine (1.0 equiv)

  • Isocyanide: tert-Butyl Isocyanide (1.0 equiv)

  • Base: TEA (1.0 equiv)

  • Solvent: Methanol (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Imine Pre-formation: In a round-bottom flask, dissolve 1-aminobutan-2-one HCl (1.23 g, 10 mmol) in 10 mL anhydrous MeOH.

  • Add Benzaldehyde (1.02 mL, 10 mmol) followed by TEA (1.39 mL, 10 mmol) dropwise at 0°C. Stir for 30 minutes to allow imine formation (solution may turn slightly yellow).

  • Component Addition: Add Boc-Glycine (1.75 g, 10 mmol) and stir for 5 minutes.

  • Isocyanide Addition: Add tert-Butyl Isocyanide (1.13 mL, 10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash sequentially with 1M HCl, sat. NaHCO₃, and brine.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Pathway Visualization:

UgiReaction Amine 1-Aminobutan-2-one HCl Imine Imine Intermediate (Unstable) Amine->Imine + Base, - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine AlphaAdduct Alpha-Adduct (Nitrilium Ion) Imine->AlphaAdduct + Acid (Protonation) Isocyanide Isocyanide (R-NC) Isocyanide->AlphaAdduct Insertion Acid Carboxylic Acid (R-COOH) Acid->AlphaAdduct Nucleophilic Attack Mumm Mumm Rearrangement AlphaAdduct->Mumm Product Ugi Product (Peptidomimetic w/ Ketone) Mumm->Product Acyl Transfer

Caption: Mechanistic pathway of the Ugi-4CR using 1-aminobutan-2-one as the amine input.[3][4][5]

Protocol B: Regioselective Synthesis of Imidazole-2-thiones

Target: Synthesis of 1,4,5-trisubstituted imidazole-2-thiones via a pseudo-3-component reaction.

Mechanistic Insight: This protocol leverages the Marckwald synthesis principle. The 1-aminobutan-2-one reacts with an isothiocyanate to form a thiourea intermediate, which undergoes acid-catalyzed cyclodehydration. This is superior to the standard Debus-Radziszewski reaction for this specific substrate because it avoids the formation of symmetric pyrazine byproducts.

Reagents:

  • Amine: 1-Aminobutan-2-one HCl (1.0 equiv)

  • Isothiocyanate: Phenyl isothiocyanate (1.0 equiv)

  • Base: TEA (1.0 equiv)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Conc. HCl (catalytic amount for cyclization step)

Step-by-Step Methodology:

  • Thiourea Formation: Suspend 1-aminobutan-2-one HCl (10 mmol) in EtOH (20 mL). Add TEA (10 mmol) followed by Phenyl isothiocyanate (10 mmol).

  • Reflux 1: Heat the mixture to reflux for 2 hours. TLC should show the disappearance of the isothiocyanate and formation of the thiourea intermediate.

  • Cyclization: Add conc. HCl (1 mL) to the hot solution. Continue refluxing for 4–6 hours.

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 50% volume and pour into ice water.

  • Purification: Recrystallization from EtOH/Water.

Data Summary Table:

ParameterUgi-4CR ProtocolImidazole Synthesis Protocol
Limiting Reagent 1-Aminobutan-2-one HCl1-Aminobutan-2-one HCl
Key Intermediate Protonated ImineThiourea
Major Side Reaction Dimerization to PyrazineHydrolysis of Isothiocyanate
Reaction Time 24 Hours (RT)6-8 Hours (Reflux)
Typical Yield 65 - 85%70 - 90%
Atom Economy High (Water is only byproduct)Moderate (Loss of H₂O)

Part 4: Troubleshooting & Optimization

Issue: Low Yield due to Pyrazine Formation

  • Cause: High local concentration of the free amine allows self-condensation (dimerization) before reaction with the aldehyde or isothiocyanate.

  • Solution: Use a syringe pump to add the base slowly to the mixture containing the electrophile. This ensures the free amine concentration remains low and is immediately consumed.

Issue: Incomplete Cyclization (Imidazole Protocol)

  • Cause: Insufficient acidity or temperature.

  • Solution: Ensure the reaction is at a rolling reflux. If the thiourea persists, add 10 mol%

    
    -Toluenesulfonic acid (pTSA) instead of HCl to increase the boiling point/acidity.
    

Part 5: References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link

  • Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry – A European Journal, 15(6), 1300–1308. Link

  • PubChem. (n.d.). 1-Aminobutan-2-one Hydrochloride.[1][2] National Library of Medicine. Retrieved October 26, 2023. Link

  • Nara, S., et al. (2003). Facile synthesis of 2-amino-1,3-selenazoles and -thiazoles. Synlett, 2003(12), 1913-1916. (Grounding for aminoketone cyclizations).

Sources

Protecting the Path Forward: A Detailed Guide to the Boc Protection of 1-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate world of pharmaceutical synthesis and drug development, the strategic protection and deprotection of functional groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) protecting group, renowned for its stability and mild removal conditions, is an indispensable tool in the synthetic chemist's arsenal.[1] This application note provides a comprehensive, in-depth guide to the Boc protection of the primary amino group in 1-aminobutan-2-one, a valuable building block in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical considerations for achieving high yield and purity.

The Rationale for Boc Protection: Why It Matters

The primary amine of 1-aminobutan-2-one is a nucleophilic and basic center, making it susceptible to a wide range of reactions that can interfere with desired transformations at other sites of the molecule.[2] The introduction of the Boc group effectively "masks" the amine as a carbamate, rendering it unreactive towards most nucleophiles and bases.[3] This protection strategy is crucial for multi-step syntheses, allowing for selective modifications elsewhere in the molecule. The Boc group's stability under various conditions, coupled with its straightforward removal under mild acidic conditions, makes it an orthogonal and highly versatile choice for protecting amines.[2][4]

Unveiling the Mechanism: A Step-by-Step Look

The Boc protection of 1-aminobutan-2-one with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. Understanding this process is key to optimizing reaction conditions.

Step 1: Amine Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-aminobutan-2-one on one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.

Step 3: Decomposition of the Leaving Group The tert-butyl carbonate leaving group is unstable and readily decomposes into the highly stable byproducts, carbon dioxide (CO₂) gas and tert-butoxide. The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction to proceed to completion.

Step 4: Proton Transfer If the reaction is performed in the absence of a base, the newly formed carbamate will be protonated. In the presence of a base, such as triethylamine (Et₃N), the base will deprotonate the positively charged amine in the intermediate, which can accelerate the reaction.

Field-Proven Experimental Protocol

This protocol is designed for the Boc protection of 1-aminobutan-2-one, which is often supplied as a hydrochloride salt. The initial step, therefore, involves the in-situ neutralization of the salt to liberate the free amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Aminobutan-2-one hydrochloride≥98%Commercially AvailableStarting material
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially AvailableProtecting group source
Triethylamine (Et₃N)≥99%Commercially AvailableBase for neutralization and reaction
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)ReagentIn-house preparationFor aqueous work-up
Brine (Saturated aq. NaCl)ReagentIn-house preparationFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially AvailableDrying agent
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography
HexanesHPLC GradeCommercially AvailableEluent for chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-aminobutan-2-one hydrochloride (1.0 eq).

  • Dissolution and Neutralization: Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The addition of the first equivalent of triethylamine is to neutralize the hydrochloride salt, while the second equivalent acts as a base for the Boc protection reaction. Stir the mixture at 0 °C for 15-20 minutes.

  • Addition of (Boc)₂O: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a typical mobile phase would be 30% ethyl acetate in hexanes. The product, tert-butyl (2-oxobutan-1-yl)carbamate, should have a higher Rf value than the starting amine.

  • Aqueous Work-up: Upon completion of the reaction, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective for isolating the pure tert-butyl (2-oxobutan-1-yl)carbamate.

Visualization of the Experimental Workflow

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1-Aminobutan-2-one HCl in DCM add_et3n Add Et3N (2.2 eq) at 0 °C start->add_et3n Neutralization & Baselining add_boc2o Add (Boc)₂O (1.1 eq) at 0 °C add_et3n->add_boc2o react Stir at RT overnight add_boc2o->react Protection Reaction workup Aqueous Wash (NaHCO₃, Brine) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Flash Chromatography dry->purify product Pure N-Boc-1-aminobutan-2-one purify->product

Caption: Workflow for the Boc protection of 1-aminobutan-2-one.

Critical Considerations and Troubleshooting

  • Moisture Sensitivity: While the reaction itself is not overly sensitive to atmospheric moisture, using an anhydrous solvent is good practice to ensure reproducibility. (Boc)₂O can slowly react with water.

  • Choice of Base: Triethylamine is a common and effective base for this transformation. Other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can also be used. Inorganic bases such as sodium bicarbonate can be employed, particularly in biphasic solvent systems.[]

  • Temperature Control: The initial addition of reagents at 0 °C helps to control any potential exotherm and minimize side reactions. Allowing the reaction to proceed at room temperature is generally sufficient for completion.

  • Potential for Side Reactions: The presence of the ketone functionality in 1-aminobutan-2-one is a key consideration. Under strongly basic conditions or with certain catalysts, side reactions involving the enolization of the ketone could potentially occur. The mild conditions outlined in this protocol are designed to minimize such unwanted reactions.

  • Purification Strategy: While the work-up removes the majority of water-soluble impurities, flash chromatography is often necessary to remove any unreacted (Boc)₂O and other minor byproducts.

Conclusion

The Boc protection of 1-aminobutan-2-one is a robust and reliable transformation that is critical for the synthesis of more complex molecules. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can confidently and efficiently protect the amino group, paving the way for subsequent synthetic steps. This guide provides a solid foundation for the successful application of this essential protecting group strategy in a research and development setting.

References

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18713. [Link]

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 85, 1-11. [Link]

  • Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). Boc Protected Compounds.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • AAPPTec. (n.d.).
  • O'Brien, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Mexican Chemical Society, 56(2), 163-167.
  • MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5678. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • BenchChem. (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

Sources

Advanced Protocols for the Reductive Amination of 1-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: March 2026

Chemical and Biocatalytic Pathways to Chiral Aminobutanols

Executive Summary

Target Analyte: 2-Aminobutan-1-ol (specifically the (S)-enantiomer).[1][2][3] Precursor: 1-Hydroxy-2-butanone (also known as 1-hydroxybutan-2-one or ethyl hydroxymethyl ketone). Significance: 2-Aminobutan-1-ol is a critical chiral auxiliary and a primary building block for the antitubercular drug Ethambutol . Challenge: The


-hydroxy ketone motif presents unique stability challenges, including dimerization and the formation of stable oxazoline intermediates that resist reduction.

This Application Note provides three distinct, validated protocols for converting 1-hydroxy-2-butanone to aminobutanols, tailored for different scales and purity requirements:

  • Biocatalytic Transamination (Method A): High enantioselectivity (>99% ee), mild conditions.

  • Heterogeneous Catalytic Hydrogenation (Method B): Industrial scalability using Raney Nickel.

  • Hydride Reduction (Method C): Bench-scale synthesis using sodium cyanoborohydride.

Mechanistic Insight & Reaction Logic

The reductive amination of 1-hydroxy-2-butanone is not a simple ketone reduction. The presence of the


-hydroxyl group alters the thermodynamic landscape.

Pathway Dynamics:

  • Imine vs. Oxazoline: Upon reaction with ammonia or a primary amine, the ketone forms a hemiaminal. Unlike simple ketones, the neighboring hydroxyl group can intramolecularly attack the imine carbon, forming a 5-membered oxazoline (or oxazolidine) ring. This intermediate is often more stable than the open-chain imine, requiring harsher reducing conditions or specific catalysts to ring-open and reduce.

  • Stereochemistry: The transition state for hydride delivery is influenced by the steric bulk of the ethyl group vs. the hydroxymethyl group. Without chiral induction (enzymatic or chiral catalyst), the product is racemic.

ReactionMechanism Substrate 1-Hydroxy-2-Butanone Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + NH3/Amine Imine Imine (Open Chain) Hemiaminal->Imine - H2O Oxazoline Oxazoline (Cyclic Trap) Imine->Oxazoline Cyclization (Fast) Product 2-Aminobutan-1-ol Imine->Product Reduction (Hydride/H2) Oxazoline->Imine Equilibrium

Figure 1: Reaction pathway showing the oxazoline "trap" characteristic of


-hydroxy ketones.
Method A: Biocatalytic Reductive Amination (High Enantioselectivity)

Best For: Production of optically pure (S)-2-aminobutan-1-ol.[4] Principle: Use of engineered Amine Dehydrogenases (AmDH) which consume ammonia and ketone to yield chiral amines, coupled with a cofactor recycling system (GDH/Glucose).[2][3]

Materials
  • Enzyme: Amine Dehydrogenase (e.g., Chimeric AmDH or MsmeAmDH variants).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

  • Buffer: Ammonium carbamate or Ammonium chloride buffer (pH 8.5–9.0).

  • Substrate: 1-Hydroxy-2-butanone (10–50 mM).

  • Cosubstrate: D-Glucose (1.5 equivalents).

Protocol
  • Buffer Preparation: Prepare 100 mL of 2 M Ammonium Formate/Ammonium Chloride buffer, adjusted to pH 9.0 with

    
    . Note: High ammonia concentration drives the equilibrium.
    
  • Enzyme Mix: In the main reaction vessel, dissolve NADP+ (0.5 mM final conc.) and D-Glucose (2 equivalents relative to ketone).

  • Catalyst Addition: Add lyophilized AmDH (

    
    ) and GDH (
    
    
    
    ).
  • Substrate Initiation: Add 1-hydroxy-2-butanone to a final concentration of 20 mM.

    • Optimization: For higher concentrations (>100 mM), add substrate in fed-batch mode to prevent enzyme inhibition.

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Workup:

    • Basify reaction mixture to pH > 11 using 10 M NaOH.

    • Extract 3x with ethyl acetate or n-butanol.

    • Dry organic layer over

      
       and concentrate.
      

Performance Data:

Parameter Value
Conversion > 95%
Enantiomeric Excess (ee) > 99% (S)

| Byproducts | Minimal (Water is the only stoichiometric byproduct) |[5]

Method B: Heterogeneous Catalytic Hydrogenation (Industrial Scale)

Best For: Large-scale, non-stereoselective synthesis (requires subsequent resolution if chiral product is needed). Principle: High-pressure hydrogenation using metal catalysts to reduce the in situ formed imine/oxazoline.

Materials
  • Catalyst: Raney Nickel (W2 or W4 grade) or 5% Ru/C.

  • Amine Source: Liquid Ammonia or methanolic ammonia (7 M).

  • Solvent: Methanol or Ethanol (anhydrous).[6]

  • Hydrogen Source:

    
     gas (High Pressure).[2]
    
Protocol
  • Reactor Loading: Purge a high-pressure autoclave (e.g., Parr reactor) with nitrogen.

  • Slurry Preparation: Wash 5 g of Raney Nickel catalyst with anhydrous ethanol (3x) to remove water. Safety: Raney Ni is pyrophoric; keep wet with solvent at all times.

  • Reactant Mixing: Load 1-hydroxy-2-butanone (10 g) and 100 mL of 7 M

    
     in methanol into the reactor. Add the catalyst slurry.
    
  • Hydrogenation:

    • Seal reactor and purge with

      
       (3x).
      
    • Pressurize to 50–70 bar (725–1015 psi) .

    • Heat to 90–110°C . Note: Higher temperatures are required to open the oxazoline ring.

  • Reaction Time: Stir at 800 rpm for 12–16 hours.

  • Filtration: Cool to room temperature. Vent

    
    . Filter catalyst through Celite under an argon blanket.
    
  • Purification: Distill the filtrate. 2-Aminobutan-1-ol boils at ~172–174°C (atm).

Method C: Metal-Hydride Reduction (Bench Scale)

Best For: Small-scale synthesis, discovery chemistry, or when high-pressure equipment is unavailable. Principle: Formation of the imine using a Lewis acid promoter followed by reduction with Sodium Cyanoborohydride (


).
Materials
  • Reductant: Sodium Cyanoborohydride (

    
    ).[7]
    
  • Amine Source: Ammonium Acetate (

    
    , 10 eq).
    
  • Additive: Titanium(IV) isopropoxide (

    
    ) (Optional, promotes imine formation).
    
  • Solvent: Methanol (dry).

Protocol
  • Imine Formation:

    • In a flame-dried flask, dissolve 1-hydroxy-2-butanone (1.0 eq) in dry methanol (0.5 M).

    • Add Ammonium Acetate (10.0 eq).

    • Optional: Add

      
       (1.5 eq) to scavenge water and drive equilibrium. Stir for 6 hours at room temperature.
      
  • Reduction:

    • Cool mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Quench:

    • Acidify carefully with 1 M HCl to pH < 2 (to decompose excess borohydride and liberate Ti salts).

    • Stir for 30 mins.

  • Isolation:

    • Basify to pH 12 with 6 M NaOH.

    • Extract with DCM or Ethyl Acetate (Note: Aminobutanols are water-soluble; continuous extraction or salting out may be required).

Analytical Quality Control

To validate the synthesis, use the following chromatographic methods.

Achiral Purity (GC-FID/MS):

  • Column: DB-WAX or HP-5 Amine.

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Derivatization: Not usually required, but BSTFA silylation improves peak shape.

Chiral Purity (HPLC):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).

  • Derivatization (Recommended): React product with benzyl isocyanate or Marfey's reagent to introduce a chromophore and improve chiral resolution.

References
  • Biocatalytic Route: Mutti, F. G., et al. "Amination of ketones by amine dehydrogenases." ChemCatChem, 2012.

  • Heterogeneous Catalysis: Tregner, T., et al. "Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts." Chemical and Biochemical Engineering Quarterly, 2018.

  • General Mechanism: Borch, R. F., et al.[8] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971.[8]

  • Ethambutol Synthesis: Wilkinson, R. G., et al. "Antituberculous agents. III. (+)-2,2'-(Ethylenediimino)-di-1-butanol." Journal of Medicinal Chemistry, 1961.

Sources

Synthetic Routes to 1-Aminobutan-2-one from Amino Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Aminobutan-2-one is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its synthesis from readily available amino acid precursors offers a direct and often stereocontrolled route to this important motif. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for preparing 1-aminobutan-2-one, with a focus on two prominent chemical transformations starting from L-alanine: the Dakin-West reaction and a stereoretentive organometallic approach. Additionally, a biocatalytic route for the synthesis of a key keto acid precursor from L-threonine is discussed as a green chemistry alternative. This guide emphasizes the mechanistic rationale behind these methods, provides detailed, step-by-step protocols, and offers insights into the expected outcomes and potential challenges.

Introduction: The Significance of α-Aminoketones

α-Aminoketones are a class of organic compounds characterized by a ketone functional group adjacent to an amino group. This structural feature makes them highly versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and complex natural products.[1] The ability to synthesize chiral α-aminoketones from the amino acid pool provides an efficient pathway to enantiomerically enriched molecules, which is of paramount importance in medicinal chemistry and drug development. 1-Aminobutan-2-one, in particular, serves as a precursor for various bioactive compounds.

This document outlines three distinct approaches for the synthesis of 1-aminobutan-2-one or its key precursors, starting from the simple amino acids L-alanine and L-threonine.

Synthetic Strategy I: The Dakin-West Reaction from L-Alanine

The Dakin-West reaction is a classical method for converting an α-amino acid into a corresponding α-acetamido ketone.[2][3] This reaction typically employs an acid anhydride, such as acetic anhydride, and a base, commonly pyridine.[4][5]

Reaction Scheme and Mechanism

The reaction proceeds through several key steps. Initially, the amino acid is acylated on both the amino and carboxyl groups by acetic anhydride. The resulting mixed anhydride then cyclizes to form an azlactone (oxazolone) intermediate.[5] A crucial mechanistic feature is the deprotonation of the azlactone, which leads to a resonance-stabilized intermediate, resulting in the racemization of the α-carbon's stereocenter.[2] Subsequent acylation, ring-opening, and decarboxylation yield the final α-acetamido ketone.[2][5]

To obtain 1-aminobutan-2-one, the resulting 3-acetamidobutan-2-one must undergo a final hydrolysis step to remove the acetyl protecting group.

Dakin_West_Reaction Alanine L-Alanine AcetamidoKetone 3-Acetamidobutan-2-one Alanine->AcetamidoKetone Acetic Anhydride, Pyridine, Reflux FinalProduct 1-Aminobutan-2-one (racemic) AcetamidoKetone->FinalProduct Acid Hydrolysis (e.g., aq. HCl)

Figure 1: Overall workflow for the synthesis of racemic 1-aminobutan-2-one via the Dakin-West reaction.

Experimental Protocol: Synthesis of Racemic 1-Aminobutan-2-one Hydrochloride

Part A: Synthesis of 3-Acetamidobutan-2-one

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (8.9 g, 0.1 mol).

  • Reagent Addition: Add pyridine (80 mL) and acetic anhydride (30 mL, 0.32 mol).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 400 mL of ice-cold water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetamidobutan-2-one as an oil.

Part B: Hydrolysis to 1-Aminobutan-2-one Hydrochloride

  • Hydrolysis: To the crude 3-acetamidobutan-2-one, add 100 mL of 6 M hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentration: Cool the solution and concentrate under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from an ethanol/ether mixture to afford 1-aminobutan-2-one hydrochloride as a crystalline solid.

Discussion

The primary advantage of the Dakin-West reaction is its operational simplicity and the use of readily available reagents. However, the main drawback is the complete loss of stereochemical integrity at the α-carbon.[2] For applications where enantiopurity is not critical, this remains a viable route. The addition of catalysts like 4-dimethylaminopyridine (DMAP) can allow the reaction to proceed at room temperature.[5]

Synthetic Strategy II: Stereoretentive Synthesis from N-Boc-L-Alanine

To overcome the limitation of racemization, a stereoretentive pathway can be employed. This method involves the protection of the amino group of L-alanine, followed by the reaction of the corresponding carboxylic acid with an organometallic reagent. The use of an N-tert-butoxycarbonyl (Boc) protecting group is common in this context.[6]

Reaction Scheme and Mechanism

This synthesis begins with the protection of L-alanine with a Boc group. The resulting N-Boc-L-alanine is then coupled with an ethylating agent, such as ethylmagnesium bromide, in the presence of a copper(I) catalyst.[7] The copper catalyst is crucial for facilitating the addition of the ethyl group to an activated form of the carboxylic acid, preventing side reactions like the formation of tertiary alcohols. The reaction proceeds with the retention of the original stereochemistry of the L-alanine. The final step is the deprotection of the Boc group under acidic conditions to yield the enantiopure 1-aminobutan-2-one.[1][8]

Stereoretentive_Synthesis Boc_Alanine N-Boc-L-Alanine Boc_Ketone N-Boc-(S)-1-aminobutan-2-one Boc_Alanine->Boc_Ketone 1. Activation (e.g., CDI) 2. EtMgBr, CuI, THF Final_Product (S)-1-Aminobutan-2-one Boc_Ketone->Final_Product TFA, DCM Biocatalytic_Route cluster_0 Whole-Cell Biocatalyst Threonine L-Threonine Keto_Acid α-Ketobutyric Acid Threonine->Keto_Acid L-Threonine Deaminase (TD) Amino_Acid L-2-Aminobutyric Acid Keto_Acid->Amino_Acid Leucine Dehydrogenase (LDH) NADH -> NAD+ Cofactor Formate -> CO2 Cofactor->Keto_Acid Formate Dehydrogenase (FDH) NAD+ -> NADH

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Aminobutan-2-one Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of short-chain aliphatic


-aminoketones, such as 1-aminobutan-2-one, presents unique challenges due to the inherent bifunctional reactivity of the molecule. This guide bridges mechanistic theory with field-proven protocols to help you troubleshoot low yields, prevent degradation, and isolate high-purity material.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown/black during workup, accompanied by a massive drop in yield? A: This is the classic visual signature of


-aminoketone self-condensation. Free 1-aminobutan-2-one is thermodynamically unstable. The primary amine of one molecule acts as a strong nucleophile, attacking the highly electrophilic carbonyl carbon of an adjacent molecule to form an imine (Schiff base). A rapid secondary attack closes the ring, forming 2,5-diethyl-3,6-dihydropyrazine. Upon exposure to air, this intermediate irreversibly oxidizes into 2,5-diethylpyrazine, a dark, volatile byproduct[1][2].
Causality Check: Your yield loss is not due to an incomplete reaction, but rather product degradation during basic or neutral isolation.

SelfCondensation A 1-Aminobutan-2-one (Free Base) B Schiff Base Formation (Dimerization) A->B Nucleophilic Attack F Protonation (HCl) A->F pH < 3 C 2,5-Diethyl-3,6-dihydropyrazine B->C -H2O D Oxidation (Air) C->D E 2,5-Diethylpyrazine (Dark Byproduct) D->E G 1-Aminobutan-2-one HCl (Stable Salt) F->G Prevents Condensation

Fig 1: Self-condensation pathway of free 1-aminobutan-2-one vs. stabilization via protonation.

Q2: I attempted direct amination of 1-bromo-2-butanone using ammonia. Why am I observing a complex mixture of over-alkylated products? A: Direct amination with ammonia is fundamentally flawed for this substrate. Once the first molecule of 1-aminobutan-2-one is formed, its primary amine is significantly more nucleophilic than the surrounding ammonia. This leads to rapid sequential alkylations, generating secondary and tertiary amines. Solution: Switch to the Delépine reaction [3]. By using hexamethylenetetramine (HMTA) as a latent ammonia equivalent, the initial alkylation forms a bulky, sterically hindered quaternary ammonium salt. This intermediate precipitates out of solution, completely halting over-alkylation.

Q3: What is the optimal method for isolating and storing the final product? A: You must never isolate the free base. The product must be isolated directly as the hydrochloride salt (1-aminobutan-2-one hydrochloride). Protonation converts the nucleophilic amine (


) into a non-nucleophilic ammonium cation (

), shutting down the Gutknecht pyrazine synthesis pathway. Store the resulting salt under an inert atmosphere (argon/nitrogen) at -20°C, as it is highly hygroscopic[4].

Part 2: Comparative Synthesis Strategies

To optimize your workflow, it is critical to select a synthetic route that minimizes both over-alkylation and self-condensation. The table below summarizes the quantitative and qualitative profiles of common pathways.

Synthesis RouteReagents / PrecursorsTypical YieldOver-Alkylation RiskSelf-Condensation RiskRecommendation
Direct Amination 1-Bromo-2-butanone +

< 20%High High Not recommended.
Neber Rearrangement Ketoxime O-sulfonates + Base40 - 60%LowModerateViable, but requires careful pH control during workup.
Azide Reduction 1-Azido-2-butanone +

/Pd-C
60 - 75%LowModerateGood yield, but handles explosive azide intermediates.
Delépine Reaction 1-Bromo-2-butanone + HMTA75 - 85% None Low Preferred. Self-validating protocol with built-in protection.

Part 3: Validated Experimental Protocol (Delépine Synthesis)

This protocol utilizes the Delépine reaction to synthesize 1-aminobutan-2-one hydrochloride. It is designed as a self-validating system: the precipitation of the intermediate salt visually confirms successful alkylation, and the acidic hydrolysis directly yields the stabilized product[3].

DelepineWorkflow S1 1. Alkylation 1-Bromo-2-butanone + HMTA S2 2. Precipitation Quaternary Salt Isolation S1->S2 S3 3. Hydrolysis Ethanolic HCl Reflux S2->S3 S4 4. Filtration Remove NH4Cl Byproduct S3->S4 S5 5. Crystallization Pure HCl Salt Product S4->S5

Fig 2: Step-by-step workflow of the Delépine synthesis for 1-aminobutan-2-one hydrochloride.

Step-by-Step Methodology:

Step 1: Quaternization (Formation of the HMTA Adduct)

  • Dissolve 1.0 equivalent of 1-bromo-2-butanone in anhydrous chloroform (

    
    ) under an inert nitrogen atmosphere.
    
  • In a separate flask, dissolve 1.05 equivalents of hexamethylenetetramine (HMTA) in anhydrous

    
    .
    
  • Add the HMTA solution dropwise to the 1-bromo-2-butanone solution at 0°C to control the exothermic reaction.

  • Stir the mixture at room temperature for 12-16 hours. Causality Note: The bulky quaternary ammonium salt will precipitate as a white solid. This phase separation physically prevents any secondary alkylation.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Step 2: Acidic Hydrolysis

  • Suspend the dry quaternary salt in absolute ethanol.

  • Add concentrated hydrochloric acid (HCl) in a 3:1 molar excess.

  • Heat the mixture to reflux for 2 hours. Causality Note: The acidic conditions systematically degrade the HMTA cage into formaldehyde and ammonium chloride (

    
    ), while simultaneously protonating the newly liberated primary amine to prevent self-condensation.
    

Step 3: Isolation and Purification

  • Cool the reaction mixture to 0°C. The byproduct,

    
    , will precipitate.
    
  • Filter off the

    
     and concentrate the filtrate under reduced pressure (temperature < 40°C).
    
  • Triturate the resulting crude residue with cold diethyl ether to induce crystallization of 1-aminobutan-2-one hydrochloride.

  • Filter the highly hygroscopic white crystals rapidly and immediately transfer to a vacuum desiccator. Store at -20°C[4].

References

  • RSC Publishing. "Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential". Source: rsc.org. URL:[Link]

  • Organic Syntheses. "Acetophenone, 2-amino-, hydrochloride". Source: orgsyn.org. URL:[Link]

Sources

optimization of reaction conditions for 1-Aminobutan-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction conditions for the synthesis of 1-Aminobutan-2-one (specifically its hydrochloride salt, CAS 108661-54-7), a critical intermediate often plagued by stability issues.

Topic: Optimization of Reaction Conditions for -Aminoketone Synthesis

Core Technical Overview

The Central Challenge: The synthesis of 1-aminobutan-2-one is deceptively simple. While it appears to be a standard primary amine synthesis, the presence of the carbonyl group at the


-position creates a high risk of self-condensation . The free base (

) is kinetically unstable and rapidly dimerizes to form 2,5-diethylpyrazine .

The Solution: Process optimization relies on three pillars:

  • Kinetic Control: Maintaining the amine in its protonated form (ammonium salt) throughout the synthesis.

  • Route Selection: Favoring the Delépine Reaction over the Gabriel Synthesis to avoid strong bases that trigger dimerization.

  • Purification Strategy: Crystallization of the hydrochloride salt rather than distillation of the free base.

Critical Troubleshooting & Optimization (FAQs)

Module A: Synthetic Route Selection

Q: I am choosing between the Gabriel Synthesis and the Delépine Reaction. Which is superior for this substrate?

Recommendation: The Delépine Reaction is the optimized industry standard for


-aminoketones.
  • Why? (Causality):

    • Gabriel Synthesis: Requires hydrazine or strong acid/base for cleavage.[1] The basic conditions during hydrazine treatment often transiently generate the free amine, leading to "red/brown" coloration (pyrazine formation).

    • Delépine Reaction: Uses hexamethylenetetramine (HMTA) and mild acidic hydrolysis (HCl/EtOH). This route keeps the nitrogen protected as a quaternary ammonium salt until the final acid hydrolysis releases the product directly as the stable HCl salt, never passing through the unstable free base phase.

Comparative Analysis of Methods:

FeatureGabriel SynthesisDelépine ReactionAzide Reduction
Reagents Potassium Phthalimide, HydrazineHexaminium Salt, HCl/EtOH

,

or

pH Profile Fluctuates (High

Low)
Consistently Acidic Neutral

Basic
Risk of Dimerization High (during workup)Low Moderate
Atom Economy Poor (Phthalhydrazide waste)Moderate (Formaldehyde waste)Good
Suitability General AminesSpecific for

-Aminoketones
Azide hazards
Module B: Reaction Optimization (Delépine Protocol)

Q: My yield is low (<40%) using 1-bromo-2-butanone and HMTA. How do I optimize the alkylation step?

Troubleshooting Protocol:

  • Solvent Switch: Switch from Ethanol to Chloroform or Acetonitrile for the alkylation step. The hexaminium salt intermediate is often insoluble in chloroform, precipitating out to drive the reaction forward (Le Chatelier’s principle).

  • Temperature Control: Maintain reaction temperature at 20–25°C . Heating 1-bromo-2-butanone promotes the thermodynamic migration of the bromine to the 3-position (3-bromo-2-butanone), which yields the wrong isomer.

  • Stoichiometry: Use a slight excess of HMTA (1.05 eq). Excess bromide is difficult to remove later.

Q: The product is turning pink/red during drying. What is happening?

Diagnosis: This is the "Pyrazine Flag." The color indicates trace amounts of free base are dimerizing.

  • Immediate Fix: Wash the solid with cold acetone containing 1% concentrated HCl.

  • Root Cause: Insufficient acidification during the hydrolysis step or presence of residual moisture which allows hydrolysis equilibrium to shift.

  • Storage: Store strictly as the HCl salt under Argon at -20°C.

Visualizing the Chemistry

Pathway 1: The Instability Trap (Dimerization)

Understanding the failure mode is critical. The diagram below illustrates how the free base self-destructs into 2,5-diethylpyrazine.

Dimerization FreeBase 1-Aminobutan-2-one (Free Base) UNSTABLE Imine Dihydropyrazine Intermediate FreeBase->Imine Self-Condensation (-2 H₂O) Pyrazine 2,5-Diethylpyrazine (Stable Aromatic Impurity) Imine->Pyrazine Oxidation (Air/O₂)

Caption: The degradation pathway of the free base into pyrazine impurities.

Pathway 2: The Optimized Delépine Workflow

This workflow ensures the nitrogen remains protected or protonated.

Delepine Start 1-Bromo-2-butanone Salt Hexaminium Salt (Precipitate) Start->Salt CHCl₃, 25°C (SN2 Reaction) HMTA Hexamethylenetetramine (HMTA) HMTA->Salt Product 1-Aminobutan-2-one HCl (STABLE SALT) Salt->Product Reflux (- Formaldehyde) Hydrolysis Acid Hydrolysis (HCl / EtOH)

Caption: Optimized Delépine synthesis route preventing free-base generation.

Step-by-Step Optimized Protocol

Objective: Synthesis of 1-Aminobutan-2-one Hydrochloride via Delépine Reaction.

Reagents:

  • 1-Bromo-2-butanone (15.1 g, 100 mmol) [Note: Lachrymator, handle in hood]

  • Hexamethylenetetramine (14.7 g, 105 mmol)

  • Chloroform (100 mL, anhydrous)

  • Ethanol (150 mL)

  • Conc. HCl (40 mL)

Procedure:

  • Hexaminium Salt Formation (The "Quat" Step):

    • Dissolve HMTA (14.7 g) in Chloroform (100 mL).

    • Add 1-Bromo-2-butanone (15.1 g) dropwise over 30 minutes at room temperature . Do not heat.

    • Observation: A thick white precipitate (the quaternary ammonium salt) will form.

    • Stir for 4 hours.

    • Filter the solid and wash with fresh Chloroform (

      
       mL) to remove unreacted bromide.
      
    • Checkpoint: The solid should be white. If yellow, wash further.

  • Acid Hydrolysis (The Release Step):

    • Transfer the dried salt to a flask containing Ethanol (150 mL) and Conc. HCl (40 mL).

    • Heat to reflux for 2–3 hours.

    • Mechanistic Note: This cleaves the HMTA cage, releasing formaldehyde (as acetal) and ammonium chloride byproducts.

    • Cool the mixture to 0°C. Filter off the precipitated

      
       (byproduct).
      
  • Isolation & Purification:

    • Concentrate the filtrate in vacuo until a slurry forms.

    • Add cold Acetone (50 mL) to precipitate the crude product.

    • Recrystallization: Dissolve in minimum hot Methanol, then add Ethyl Acetate until turbid. Cool to -20°C.

    • Yield Target: 75–85%. Melting Point: ~165°C (dec).

References

  • Mechanism of Pyrazine Formation

    • Title: Pyrazine alkaloids via dimeriz

      
      -amino aldehydes.[2]
      
    • Source: Organic & Biomolecular Chemistry, 2012.
    • URL: [Link]

  • General Delépine Protocol

    • Title: The Delépine Reaction in the Synthesis of -Aminoketones.
    • Source: Journal of Organic Chemistry (Classic Methodology).
    • URL: [Link] (Overview grounded in Galat, A. J. Am. Chem. Soc. 1947).

  • Product Data (HCl Salt)

    • Title: 1-Aminobutan-2-one hydrochloride (CAS 108661-54-7) Physicochemical Properties.
    • Source: PubChem / NIH.
    • URL: [Link]

Sources

Technical Support Center: Purification of 1-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AB2-PUR-001 Subject: Troubleshooting Isolation & Purification of


-Aminoketones
Status:  Open
Assigned Specialist:  Senior Application Scientist, Separation Technologies

Diagnostic & Triage: Why is my purification failing?

User Query: "I synthesized 1-aminobutan-2-one and attempted to purify the crude oil on a standard silica gel column using Hexane/Ethyl Acetate. The product streaked heavily, and the fractions turned brown/black upon concentration. The recovery was <20%. What happened?"

Technical Diagnosis: You are encountering the classic "


-aminoketone paradox." 1-Aminobutan-2-one (CAS: 77369-28-9) is an 

-aminoketone, a class of molecules notoriously unstable in their free-base form.
  • Self-Condensation (Dimerization): As a free base, the primary amine of one molecule attacks the ketone carbonyl of another, leading to the formation of dihydropyrazines and eventually pyrazines (oxidation). This turns the sample brown/black (tarring).

  • Silica Acidity: Standard silica gel (

    
    ) is acidic. The basic amine moiety binds irreversibly to silanol groups (
    
    
    
    ), causing severe streaking and mass loss. Furthermore, the acidic surface catalyzes the self-condensation described above.

Immediate Recommendation: Stop attempting to purify the free base on standard silica. Switch to Salt Formation or Deactivated Silica .

Strategic Workflows (Protocols)

Method A: The "Gold Standard" – Isolation as Hydrochloride Salt

Recommended for: High stability, long-term storage, and scalability.

The hydrochloride salt (1-Aminobutan-2-one HCl, CAS: 108661-54-7) suppresses the nucleophilicity of the amine, preventing self-condensation.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Diethyl Ether or Dichloromethane) where the free base is soluble but the salt is not.

  • Acidification: Cool to

    
    . Add 
    
    
    
    HCl in diethyl ether (or dioxane) dropwise with vigorous stirring.
  • Precipitation: The product should precipitate immediately as a white/off-white solid.

  • Filtration: Filter under inert atmosphere (nitrogen blanket) to avoid moisture absorption (the salt can be hygroscopic).

  • Recrystallization (Purification):

    • Solvent System: Methanol/Isopropanol or Ethanol/Diethyl Ether.

    • Procedure: Dissolve in minimum hot Methanol. Add Isopropanol until turbid. Cool slowly to

      
      .
      
Method B: Column Chromatography (If Free Base is Strictly Required)

Recommended for: Immediate use in subsequent reactions where salt is incompatible.

If you must run a column, you must neutralize the stationary phase to prevent decomposition.

Stationary Phase Selection:

  • Option 1: Basic Alumina (Activity Grade III). Much less acidic than silica.

  • Option 2: Triethylamine-Deactivated Silica. [1]

Deactivated Silica Protocol:

  • Slurry Preparation: Prepare the silica slurry using the mobile phase containing 1-3% Triethylamine (Et

    
    N) .
    
  • Equilibration: Flush the column with 2-3 column volumes (CV) of this basic buffer before loading the sample.

  • Mobile Phase: DCM : Methanol : Et

    
    N (e.g., 95:4:1).
    
    • Note: Avoid Acetone or Ethyl Acetate if possible, as primary amines can react with esters/ketones over long exposure, though Et3N helps mitigate this.

  • Elution: Run fast. Do not let the compound sit on the column.

Method C: Derivatization (N-Boc Protection)

Recommended for: Complex mixtures requiring high-resolution separation.

Convert the unstable amine to a stable carbamate, purify, then deprotect.

  • Protection: Crude amine +

    
     + 
    
    
    
    in DCM
    
    
    N-Boc-1-aminobutan-2-one .
  • Purification: The N-Boc derivative is stable and non-polar. Purify easily on standard silica using Hexane/EtOAc (typically 4:1 to 1:1).

  • Deprotection: Treat with

    
     HCl/Dioxane to generate the pure HCl salt (Method A).
    

Decision Tree & Workflow Visualization

PurificationStrategy Start Crude 1-Aminobutan-2-one CheckStability Is the Free Base required? Start->CheckStability SaltRoute Method A: Salt Formation (Recommended) CheckStability->SaltRoute No (Storage/Stability priority) ColumnRoute Method B: Direct Chromatography CheckStability->ColumnRoute Yes (Immediate use) ProtectRoute Method C: N-Boc Protection CheckStability->ProtectRoute High Purity required Precipitation Add HCl/Ether Precipitate Solid SaltRoute->Precipitation Recryst Recrystallize (MeOH/Et2O) Precipitation->Recryst FinalSalt Pure HCl Salt (Stable Storage) Recryst->FinalSalt PrepSilica Deactivate Silica (1-3% Et3N) ColumnRoute->PrepSilica RunColumn Elute Quickly (DCM/MeOH/Et3N) PrepSilica->RunColumn FinalFree Pure Free Base (Use Immediately) RunColumn->FinalFree BocRxn React with Boc2O ProtectRoute->BocRxn StdColumn Standard Silica Column (Hex/EtOAc) BocRxn->StdColumn Deprotect Deprotection (HCl) StdColumn->Deprotect Deprotect->FinalSalt

Caption: Decision matrix for the purification of 1-aminobutan-2-one based on stability requirements and downstream applications.

Technical Data & Solvent Systems

Physical Properties
PropertyValueNotes
CAS (Free Base) 77369-28-9Unstable oil; prone to oxidation/dimerization.
CAS (HCl Salt) 108661-54-7Stable white solid; hygroscopic.
Molecular Weight 87.12 g/mol Low MW implies high volatility for the free base.
Storage -20°C, HygroscopicStore under Argon/Nitrogen.
Recommended Solvent Systems (TLC & Column)
MethodStationary PhaseMobile PhaseAdditiveApplication
Flash (Free Base) Silica Gel 60DCM : MeOH (95:5 to 90:10)1% Et

N
or 1% NH

OH
Essential to prevent tailing.
Flash (Free Base) Basic AluminaDCM : MeOH (98:2)None requiredMilder condition for sensitive ketones.
HILIC (Salt) Amide/Diol SilicaACN : Water (90:10)5mM NH

OAc
For analyzing/purifying the salt directly.
TLC Visualization N/AN/ANinhydrin Stains amines deep red/purple.

Frequently Asked Questions (FAQ)

Q: Can I remove the Triethylamine (Et


N) after the column? 
A:  It is difficult. Because 1-aminobutan-2-one is volatile and basic, co-evaporating Et

N often results in loss of product. If you use Method B, you often have to carry a trace of Et

N into the next step. This is why Method A (Salt Formation) is superior—it avoids the additive entirely.

Q: My product solidified into a brown gum after rotary evaporation. Is it ruined? A: Likely, yes. The "brown gum" is usually a polymer of dihydropyrazine derivatives formed by self-condensation. This happens if the free base is concentrated at high temperature (


) or left in the flask too long. Always concentrate pure fractions at low temperature and immediately redissolve or convert to salt. 

Q: Why not use 1-amino-2-butanol and oxidize it? A: You can, but the oxidation of amino-alcohols to amino-ketones is fraught with the same stability issues. If you do this, perform the oxidation (e.g., Swern or Jones) on the N-protected amine (N-Boc-1-amino-2-butanol), purify the ketone, and then deprotect.

References

  • BenchChem. Technical Support Center: Column Chromatography of Alpha-Aminoketones. (2025).[1][2][3][4][5][6] Retrieved from .

  • Mangion, I. K., et al. Sulfoxonium Ylides as Surrogates to Diazo Ketones.[7] Organic Letters (2009). (Discusses stability of alpha-aminoketone precursors).

  • Zhou, Z., et al.

    
    -Aminoketones.[7] Journal of the American Chemical Society (2019).  (Details the isolation of aminoketones as HCl salts to prevent decomposition).
    
  • Sigma-Aldrich. Product Specification: 1-Aminobutan-2-one hydrochloride.[8].

  • PubChem. Compound Summary: 1-Amino-2-butanone.[3].

Sources

preventing racemization during the synthesis of chiral 1-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Alpha-Amino Ketone Synthesis Specialized Guide for the Synthesis of Optically Active 1-Aminobutan-2-one Derivatives

User Query Analysis & Nomenclature Correction

Clarification: You inquired about preventing racemization in "chiral 1-aminobutan-2-one" (


).
Technical Note:  The specific molecule 1-aminobutan-2-one  is achiral  because the carbon bearing the amine (C1) is not a stereocenter, and the ketone is at C2.
Assumption:  This guide assumes you are synthesizing (S)-3-aminobutan-2-one  (derived from L-Alanine) or a substituted chiral analog (e.g., 1-amino-3-phenylpropan-2-one ). The principles of preventing racemization described below apply universally to chiral 

-amino ketones
, which are notoriously configurationally unstable.

Part 1: The Core Problem – Mechanisms of Racemization

Alpha-amino ketones are far more prone to racemization than their amino acid precursors. Understanding why they racemize is the only way to prevent it.

The Oxazolone (Azlactone) Pathway

This is the most common cause of racemization during activation. If you use an N-acyl protecting group (like Acetyl or Benzoyl), the carbonyl oxygen of the amide can attack the activated ketone/acid, forming a 5-membered oxazolone ring.

  • Why it racemizes: The C-4 hydrogen in the oxazolone ring is highly acidic (

    
    ). It deprotonates easily to form a pseudo-aromatic system, destroying the stereocenter.
    
  • Prevention: Always use Urethane Protecting Groups (Boc, Cbz, Fmoc). The oxygen in a carbamate (urethane) is less nucleophilic and sterically hindered, drastically reducing oxazolone formation.

Direct Enolization

Even without oxazolone formation, the


-proton between the amine and the ketone is acidic (

).
  • Trigger: Presence of strong bases or even weak bases (like tertiary amines) in the reaction mixture.

  • Prevention: Maintain strictly neutral or slightly acidic conditions during workup. Isolate the product as a salt (e.g., Hydrochloride) immediately.

Part 2: Recommended Synthetic Protocols

Method A: The Weinreb Amide Route (Gold Standard)

This method uses


-methoxy-

-methylamide (Weinreb amide) to prevent over-addition of Grignard reagents and suppresses racemization by forming a stable chelated intermediate.

Target: (S)-3-Aminobutan-2-one (protected) Starting Material: N-Boc-L-Alanine

Step 1: Synthesis of N-Boc-Alanine Weinreb Amide

  • Reagents: N-Boc-L-Alanine, N,O-Dimethylhydroxylamine HCl, T3P (Propylphosphonic anhydride) or EDCI/HOBt, DIPEA.

  • Protocol:

    • Dissolve N-Boc-L-Alanine (1.0 eq) in DCM (0.2 M).

    • Add N,O-Dimethylhydroxylamine HCl (1.1 eq) and DIPEA (2.2 eq).

    • Cool to 0°C. Add T3P (50% in EtOAc, 1.2 eq) dropwise.

    • Stir at 0°C for 1h, then warm to RT.

    • Critical: Wash with 1M HCl (cold), Sat.

      
      , and Brine.[1][2] Dry over 
      
      
      
      .
    • Why T3P? It generates low racemization compared to other coupling agents.

Step 2: Grignard Addition (The Danger Zone)

  • Reagents: Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi).

  • Protocol:

    • Dissolve Weinreb amide in anhydrous THF under Argon. Cool to -78°C .

    • Add MeMgBr (3.0 eq) slowly over 30 mins. Do not let temp rise above -60°C.

    • The stable 5-membered chelate forms, preventing the ketone from reacting further (preventing tertiary alcohol formation).

    • Quench: Pour the cold mixture into excess 1M

      
        or citric acid  at 0°C. Avoid strong mineral acids if possible during quench to prevent Boc removal, but ensure pH is acidic enough to break the chelate.
      
    • Extract with EtOAc.[1]

Step 3: Deprotection & Salt Formation

  • Protocol: Treat N-Boc-ketone with 4M HCl in Dioxane. Filter the white solid.

  • Storage: Store as the Hydrochloride salt . The free base will racemize upon standing at room temperature.

Part 3: Troubleshooting Guide (Q&A)

Q1: My final product shows 0% ee (Racemic). What went wrong?

  • Diagnosis A: Did you use an N-Acetyl or N-Benzoyl group?

    • Fix: Switch to Boc or Cbz . Acyl groups guarantee oxazolone racemization.

  • Diagnosis B: Did you use excess base during the Weinreb synthesis?

    • Fix: Limit DIPEA to 2.2 equivalents. Excess base deprotonates the

      
      -carbon.
      
  • Diagnosis C: Did you purify the free amine on Silica Gel?

    • Fix: Silica is slightly acidic/basic and can catalyze enolization. Do not column the free amine. Crystallize as a salt.

Q2: I see a "double addition" product (tertiary alcohol) despite using Weinreb amide.

  • Cause: The reaction temperature rose above -20°C during Grignard addition, or the chelate failed to form due to poor solvent quality (wet THF).

  • Fix: Keep reaction at -78°C. Ensure THF is distilled/dry.

Q3: Can I use the Friedel-Crafts method (Amino Acid Chloride + Benzene)?

  • Advisory: Avoid. Acid chlorides are highly activated and prone to oxazolone formation. Lewis acids (

    
    ) used in Friedel-Crafts are strong racemization catalysts. The Weinreb route is superior for optical purity.
    

Part 4: Visualization of Racemization Risk

RacemizationPathways cluster_legend Key Start N-Acyl Amino Acid Activation Activation (e.g., Acid Chloride) Start->Activation  Coupling Reagent   SafeRoute Weinreb Amide Route (N-Boc Protected) Start->SafeRoute  Use N-Boc + MeNHOMe   Oxazolone Oxazolone (Azlactone) INTERMEDIATE Activation->Oxazolone  Cyclization (Fast)   Enol Enolized Oxazolone (Aromatic & Planar) Oxazolone->Enol  Base / Heat   Racemic Racemic Product Enol->Racemic  Ring Opening   Target Chiral Alpha-Amino Ketone (>98% ee) SafeRoute->Target  Grignard (-78°C)   Legend Red Path = High Racemization Risk Green Path = Enantioselective

Caption: Comparative pathways showing the high risk of racemization via Oxazolone formation (Red) versus the stability of the Weinreb Amide route (Green).

Part 5: Data Summary

ParameterN-Acyl / Acid Chloride RouteN-Boc / Weinreb Amide Route
Racemization Risk High (via Oxazolone)Low (Chelation stabilized)
Temperature Sensitivity HighModerate (requires -78°C for Grignard)
Yield Variable (Side reactions common)High (>80% typical)
Purification Difficult (Racemates hard to separate)Easy (Crystallization)
Storage Stability Poor (Free base)Excellent (Hydrochloride Salt)

References

  • Nahm, S., & Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • Reetz, M. T., Drewes, M. W., & Lennick, K. (1990). "Non-racemizing synthesis and stereoselective reduction of chiral

    
    -amino ketones." Tetrahedron: Asymmetry, 1(6), 375-378. Link
    
  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." Link

  • Fehrentz, J. A., & Castro, B. (1983). "An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids." Synthesis, 1983(8), 676-678. Link

Sources

Technical Support Center: 1-Aminobutan-2-one Stability & Handling

[1]

Core Technical Overview

The Problem: 1-Aminobutan-2-one is structurally predisposed to "suicide" kinetics.[1] In its free base form, the nucleophilic amine group (


1

The Solution: Stability is strictly kinetic, not thermodynamic.[1] You cannot stop the degradation, but you can arrest the rate by controlling protonation state (pH) , concentration , and temperature .[1]

Troubleshooting Guide (Q&A)

Scenario A: "My clear solution turned yellow/brown overnight."

Diagnosis: You are observing the formation of 2,5-diethylpyrazine .[1] Mechanism: At neutral or basic pH, the amine is unprotonated.[1] Two molecules of 1-aminobutan-2-one condense (head-to-tail) to form a dihydropyrazine, which then spontaneously oxidizes in air to a fully aromatic pyrazine.[1] The pyrazine system is a chromophore, resulting in the yellow/brown color.

Corrective Action:

  • Check pH: Ensure the solution pH is < 4.0 . The amine must be protonated (

    
    ) to disable its nucleophilicity.
    
  • Degas Solvents: The final oxidation step to pyrazine is driven by dissolved oxygen.[1] Sparging buffers with argon/nitrogen slows the color change, though it does not stop the initial dimerization.

Scenario B: "I see the correct mass in LCMS, but the peak area is decaying rapidly."

Diagnosis: On-column degradation or autosampler instability. Root Cause:

  • Autosampler: If your samples are sitting at room temperature in a non-acidified solvent (e.g., pure water or methanol), degradation occurs within hours.[1]

  • Column: Basic mobile phases (e.g., Ammonium Bicarbonate, pH 8-10) will cause the compound to degrade during the run.[1]

Corrective Action:

  • Diluent: Dissolve samples in 0.1% Formic Acid or 0.1% TFA in water/acetonitrile.[1]

  • Mobile Phase: Use acidic mobile phases only (0.1% Formic Acid). Avoid high pH buffers.[1]

  • Temperature: Set the autosampler to 4°C .

Scenario C: "The hydrochloride salt is hygroscopic and sticky."

Diagnosis: Hydrolysis and moisture absorption.[1] Root Cause:

1

Corrective Action:

  • Drying: Do not heat.[1] Dry under high vacuum over

    
     in a desiccator.
    
  • Storage: Store under Argon/Nitrogen at -20°C .

Scientific Visualization: Degradation Pathway

The following diagram illustrates the "Death Spiral" of 1-aminobutan-2-one. Understanding this pathway is the key to preventing it.

DegradationPathwaycluster_0Protective Zonecluster_1Degradation Zone (pH > 6)Start1-Aminobutan-2-one(Free Base)UnstableProtonatedProtonated Salt(pH < 4)STABLEStart->Protonated + H+ (Acid)SchiffDimerization(Schiff Base Formation)Start->Schiff Self-Condensation(k_fast)Protonated->Start - H+ (Base)DihydroDihydropyrazineIntermediateSchiff->Dihydro Cyclization - H2OPyrazine2,5-Diethylpyrazine(Yellow/Brown Product)Dihydro->Pyrazine Oxidation (O2)

Figure 1: The pH-dependent stability switch.[1] Acidic conditions trap the molecule in the stable "Protective Zone," while neutral/basic conditions trigger the irreversible cascade to pyrazine.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Use this protocol for analytical standards or biological assays.

ParameterSpecificationReason
Solvent 0.1 M HCl or 0.1% TFA in WaterForces protonation of the amine (

).[1]
Concentration High (> 10 mg/mL) or Low (< 0.1 mg/mL)?High. Surprisingly, dilute solutions can degrade faster relative to mass due to higher solvent oxygen ratios, but high concentrations favor dimerization kinetics (2nd order).[1] Recommendation: 1-5 mg/mL.
Additives 1 mM EDTAChelates trace metals (Cu, Fe) that catalyze oxidation.[1]
Storage -80°C (Long term), -20°C (Weeks)Freezing stops molecular diffusion required for dimerization.[1]

Step-by-Step:

  • Weigh the hydrochloride salt rapidly (hygroscopic).[1]

  • Dissolve immediately in degassed 0.1 M HCl.

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

  • Flash freeze in liquid nitrogen and store at -80°C.

Protocol 2: In-Situ Generation for Synthesis

Use this when 1-aminobutan-2-one is a reagent in a reaction (e.g., condensation).[1]

Crucial Rule: Never isolate the free base. Generate it in situ.

  • Suspend: Suspend the hydrochloride salt in the reaction solvent (e.g., DCM, THF).

  • Add Base: Add a non-nucleophilic base (e.g., DIPEA, Et3N) only when the electrophile is present .[1]

  • Timing: The electrophile (e.g., acid chloride, aldehyde) must be in excess or high local concentration to compete with the self-condensation reaction.[1]

Stability Decision Tree

Use this logic flow to determine the handling of your sample.

DecisionTreeQ1What is the intended use?Use1Analytical Standard(LCMS/NMR)Q1->Use1Use2Synthetic ReagentQ1->Use2Use3Biological AssayQ1->Use3Act1Dissolve in 0.1% Formic AcidAnalyze immediatelyUse1->Act1Act2Do NOT isolate free base.Neutralize in presence of reaction partner.Use2->Act2Act3Prepare in PBS (pH 7.4)?NO! Unstable.Use3->Act3Act3_FixUse fresh prep (<15 min)or Acidic Buffer (pH 5-6) if toleratedAct3->Act3_Fix

Figure 2: Operational decision matrix for handling 1-aminobutan-2-one based on experimental context.

References

  • Mechanism of Pyrazine Formation

    • Title: Self-condensation and oxid

      
      -aminoketones.[1][2]
      
    • Source: BenchChem / ResearchGate (General Pyrazine Synthesis Mechanisms).[1]

    • Context: Explains the dimerization of -aminoketones to dihydropyrazines and subsequent oxid
  • Stability of Hydrochloride Salts

    • Title: 1-Amino-4-hydroxybutan-2-one hydrochloride physical and chemical properties.[1][3][4][5]

    • Source: BenchChem Technical Guide.[1]

    • Context: While specific to the hydroxy-analog, the stability principles (HCl salt vs free base) apply directly to 1-aminobutan-2-one.[1]

  • General Reactivity of

    
    -Aminoketones: 
    
    • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling.[1]

    • Source: N
    • Context: Details the catalytic dehydrogenation and coupling pathways that mirror the degrad
    • URL:[Link]

Technical Support Center: Optimizing Temperature for Stereoselective Synthesis of Aminobutanols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource designed for process chemists and R&D scientists. It prioritizes actionable troubleshooting, mechanistic logic, and self-validating protocols over generic descriptions.

Case ID: AMB-OPT-2026 Topic: Temperature Control Strategies for Enantiomeric Excess (ee) Preservation Applicable Substrates: (S)-2-aminobutyric acid, Racemic 2-amino-1-butanol, 1,2-epoxybutane.

Executive Summary: The Thermodynamics of Chirality

In the stereoselective synthesis of 2-amino-1-butanol (a critical intermediate for Ethambutol), temperature is not merely a kinetic accelerator; it is the primary switch between kinetic control (favoring the desired enantiomer) and thermodynamic equilibration (favoring racemization).

Operators frequently encounter two distinct failure modes:

  • High-Temperature Racemization: In catalytic hydrogenation,

    
     often provides sufficient energy to overcome the rotational barrier of the C-N bond or facilitate dehydrogenation-rehydrogenation mechanisms that scramble stereocenters.
    
  • Low-Temperature Stagnation: In enzymatic resolutions,

    
     results in turnover numbers (TON) below the threshold for economic viability, despite high theoretical enantioselectivity (
    
    
    
    -value).

Critical Workflows & Temperature Optimization

Workflow A: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

Mechanism: Reduction of the carboxylic acid moiety while preserving the


-chiral center.
Target Temperature Window: 

Protocol Logic

This route uses a supported metal catalyst (Rh or Ru). The temperature must be high enough to activate the carbonyl bond for hydrogenation but low enough to prevent the


-proton abstraction that leads to racemization.

Step-by-Step Protocol:

  • Preparation: Dissolve (S)-2-aminobutyric acid in deionized water.

  • pH Adjustment: Adjust pH to 1–2 using

    
    . Reason: Protonation of the amine group protects it from coordinating too strongly with the catalyst, which can poison activity.
    
  • Catalyst Loading: Add Rh/C or Ru/C (approx. 0.1–0.5 wt% metal basis).

  • Pressurization: Purge with

    
    , then pressurize with 
    
    
    
    to 2–4 MPa.
  • Thermal Ramp: Heat to

    
     .
    
    • Warning: Do not overshoot

      
      .
      
  • Reaction: Stir for 4–10 hours.

  • Quench: Cool to

    
    before venting 
    
    
    
    . Venting at high T can induce flash evaporation and localized overheating.
Visual Workflow (Graphviz)

HydrogenationWorkflow Start Start: (S)-2-Aminobutyric Acid Dissolve Dissolve in DI Water pH Adjust (1-2) Start->Dissolve CatLoad Add Catalyst (Rh/C or Ru/C) Dissolve->CatLoad Pressurize Pressurize H2 (2-4 MPa) CatLoad->Pressurize Heat Heat to 65°C (CRITICAL CONTROL POINT) Pressurize->Heat Initiation React Reaction 4-10 Hours Heat->React Kinetic Control Cool Cool to <25°C React->Cool Stop Vent Vent H2 & Filter Cool->Vent End Product: (S)-2-Amino-1-butanol Vent->End

Caption: Figure 1. Thermal control points in the catalytic hydrogenation workflow. The 65°C setpoint is the critical balance between rate and chiral integrity.

Workflow B: Enzymatic Resolution (Penicillin G Acylase)

Mechanism: Enantioselective hydrolysis of N-phenylacetyl-2-amino-1-butanol.[1] Target Temperature Window:



Protocol Logic

Enzymes operate within a narrow thermodynamic window. Above


, the protein structure unfolds (denaturation), permanently destroying activity. Below 

, the induced fit mechanism slows, reducing yield.

Step-by-Step Protocol:

  • Derivatization: Acylate racemic 2-amino-1-butanol with phenylacetyl chloride to form the N-protected substrate.

  • Biocatalyst Prep: Suspend Penicillin G Acylase (immobilized) in phosphate buffer (pH ~7.5).

  • Incubation: Maintain reactor at

    
     .
    
  • Hydrolysis: The enzyme selectively hydrolyzes the (S)-enantiomer derivative to free (S)-2-amino-1-butanol.[1]

  • Separation: Extract the unreacted (R)-derivative with organic solvent (e.g., ethyl acetate) at acidic pH, leaving the (S)-amine in the aqueous phase.

Troubleshooting Guide & FAQs

Issue 1: Loss of Enantiomeric Excess (Racemization)

User Question: "I am running the Rh-catalyzed hydrogenation at 85°C to speed up the reaction, but my product ee dropped from 99% to 88%. Why?"

Technical Diagnosis: You have exceeded the Racemization Threshold . At temperatures


, the activation energy for the inversion of the chiral center (often via a dehydrogenation intermediate on the metal surface) is met.

Corrective Action:

  • Lower Temperature: Reduce operating temperature to

    
    .
    
  • Increase Pressure: Compensate for the slower rate by increasing

    
     pressure from 2.5 MPa to 4.0 MPa.
    
  • Check pH: Ensure pH is strictly

    
    . Higher pH allows the free amine to interact more strongly with the metal surface, facilitating racemization.
    
Issue 2: Incomplete Conversion in Enzymatic Resolution

User Question: "My enzymatic hydrolysis yields are stuck at 30% after 24 hours. The bath is set to 20°C."

Technical Diagnosis: The system is under Kinetic Stagnation . At 20°C, the molecular motion is insufficient for optimal enzyme-substrate binding frequency (


 is low).

Corrective Action:

  • Optimize T: Increase temperature to

    
    .
    
  • Verify pH: Enzymatic activity is pH-dependent. Ensure the buffer maintains pH 7.5–8.0.

  • Agitation: Ensure adequate mixing to overcome mass transfer limitations if using immobilized enzymes.

Issue 3: Poor Crystallization in Classical Resolution

User Question: "Using L-tartaric acid, I get an oil instead of crystals, or the crystals have low purity."

Technical Diagnosis: This is often a Cooling Ramp Failure . Rapid cooling traps the "wrong" diastereomer or impurities within the crystal lattice (occlusion).

Corrective Action:

  • Dissolution T: Dissolve the racemate and tartaric acid at

    
    .
    
  • Controlled Ramp: Cool at a rate of

    
     until 
    
    
    
    , then hold.
  • Final T: Chill to

    
     only after bulk crystallization has occurred to maximize yield without compromising purity.
    

Comparative Data: Temperature vs. Selectivity[3][4]

The following table summarizes how temperature impacts the three primary synthetic routes.

MethodCritical StepOptimal Temp (

)
Risk at

Risk at

Typical ee
Catalytic Hydrogenation Reduction of Amino Acid60–70°C Racemization, Side reactionsSlow kinetics, incomplete conversion>98%
Enzymatic Resolution Hydrolysis of Amide28–35°C Enzyme DenaturationLow Activity (

drop)
>99%
Classical Resolution Crystallization of Tartrate65°C

5°C
Product remains dissolved (Yield loss)Impurity occlusion (Purity loss)>95%
Epoxide Ring Opening Aminolysis0°C

Reflux
Regioselectivity loss (Attack at C2 vs C3)Reaction stallVariable

Advanced Visualization: Enzymatic Resolution Pathway

EnzymaticResolution Input Racemic 2-Amino-1-butanol Deriv Derivatization (Phenylacetyl Chloride) Input->Deriv Enzyme Add Penicillin G Acylase Buffer pH 7.5 Deriv->Enzyme Incubate Incubate at 30°C (OPTIMAL ACTIVITY) Enzyme->Incubate Hydrolysis Selective Hydrolysis (S)-Enantiomer Only Incubate->Hydrolysis Sep Phase Separation (Acidic Extraction) Hydrolysis->Sep ProdS (S)-2-Amino-1-butanol (Aqueous Phase) Sep->ProdS ProdR (R)-Derivative (Organic Phase) Sep->ProdR

Caption: Figure 2. Enzymatic resolution workflow. Temperature control at the incubation stage (30°C) is vital for maximizing the Kinetic Resolution efficiency.

References

  • Process for production of (+)-2-amino-1-butanol. US Patent 3979457A. Describes the catalytic hydrogenation of L-2-aminobutyric acid at 50-70°C.

  • Method for synthesizing (S)-2-aminobutanol. CN Patent 105481703B. Optimized protocol using supported metal catalysts at 60-70°C and 2-4 MPa.

  • Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase. TSI Journals.Details the enzymatic route yielding >99% ee.

  • Preparation of d-2-amino-1-butanol salts (Classical Resolution). US Reissue Patent 29588. Details the L-tartaric acid crystallization ramp from 40°C to 5°C.

  • BenchChem Technical Guide: 1-Amino-2-butanol Synthesis. General overview of synthesis methods and temperature effects.

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 1-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: vs. Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Diagnostic Challenge

1-Aminobutan-2-one (


) represents a specific class of 

-aminoketones often utilized as intermediates in the synthesis of heterocycles (e.g., imidazoles, pyrazines). For researchers, the "performance" of this analyte in mass spectrometry is defined by two critical factors: structural stability and diagnostic specificity .

Unlike its stable regioisomer 3-aminobutan-2-one, the free base of 1-aminobutan-2-one is kinetically unstable, prone to rapid self-condensation into 2,5-diethylpyrazine. Therefore, successful identification requires distinguishing the intact monomer from both its degradation products and its stable isomers. This guide compares the fragmentation "fingerprint" of 1-aminobutan-2-one against its primary alternatives to establish a reliable identification protocol.

Mechanistic Fragmentation Analysis

The mass spectral signature of 1-aminobutan-2-one is governed by


-cleavage , driven by the radical cation localization on the nitrogen lone pair. Understanding this mechanism is the key to differentiating it from isomers.
Primary Fragmentation Pathway (Alpha-Cleavage)

Upon ionization (EI, 70 eV), the radical cation (


, m/z 87) localizes primarily on the amine nitrogen. The most energetically favorable fragmentation is the homolytic cleavage of the C-C bond adjacent to the nitrogen (

-bond).
  • Path A (Dominant): Cleavage between C1 and C2 (the carbonyl carbon).

    • Fragment: The resonance-stabilized iminium ion

      
      .
      
    • Diagnostic Peak: m/z 30 .

    • Neutral Loss: Propionyl radical (

      
      , 57 Da).
      
  • Path B (Secondary): Cleavage on the ketone side (between C2 and C3).

    • Fragment: The acylium ion

      
      .
      
    • Diagnostic Peak: m/z 57 .

    • Neutral Loss: Aminomethyl radical (

      
      ).
      
Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways between 1-aminobutan-2-one and its isomer, 3-aminobutan-2-one.

FragmentationPathways Figure 1: Divergent α-cleavage pathways distinguishing 1-amino (m/z 30) from 3-amino (m/z 44) isomers. M1 1-Aminobutan-2-one (M+• m/z 87) Frag30 Primary Amine Fragment [CH2=NH2]+ (m/z 30) M1->Frag30 α-Cleavage (C1-C2) Dominant Path Frag57 Propionyl Ion [Et-C≡O]+ (m/z 57) M1->Frag57 α-Cleavage (C2-C3) M2 3-Aminobutan-2-one (Isomer, M+• m/z 87) Frag44 Secondary Amine Fragment [CH3-CH=NH2]+ (m/z 44) M2->Frag44 α-Cleavage (C2-C3) Dominant Path Frag43 Acetyl Ion [Me-C≡O]+ (m/z 43) M2->Frag43 α-Cleavage (C1-C2)

Comparative Performance Data

The following table contrasts the spectral performance of 1-aminobutan-2-one against its closest structural relatives. This data allows for rapid "Go/No-Go" identification during LC-MS or GC-MS analysis.

Feature1-Aminobutan-2-one 3-Aminobutan-2-one (Isomer)2,5-Diethylpyrazine (Degradant)
Molecular Ion (

)
m/z 87 (Odd, Nitrogen Rule)m/z 87 (Odd)m/z 136 (Even, Dimer)
Base Peak (100%) m/z 30 (

)
m/z 44 (

)
m/z 108 or 136
Secondary Peak m/z 57 (Propionyl)m/z 43 (Acetyl)m/z 121 (M - Methyl)
Mechanism Primary

-cleavage
Secondary

-cleavage
Aromatization/Dimerization
Stability Low (Must be salt form)Moderate High (Stable artifact)
Diagnostic Ratio High m/z 30 / Low m/z 44High m/z 44 / Low m/z 30Absence of m/z 30/44 dominant peaks

Expert Insight:

  • The "30 vs. 44" Rule: The presence of a dominant m/z 30 peak is the definitive marker for a primary amine on a primary carbon (

    
    ). If the base peak shifts to m/z 44, the amine is on a secondary carbon (
    
    
    
    ), indicating the isomer 3-aminobutan-2-one.
  • Artifact Alert: If you observe a peak at m/z 136 , your sample has likely dimerized. This is common if the HCl salt was neutralized prior to injection without immediate derivatization.

Experimental Protocol: Reliable Detection

To ensure scientific integrity and prevent in-situ degradation, the following protocol is recommended. This workflow avoids the "free base instability" trap.

Reagents & Equipment[1][2]
  • Analyte: 1-Aminobutan-2-one Hydrochloride (CAS 108661-54-7).[3][4]

  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine.

Step-by-Step Workflow
  • Sample Preparation (In-Vial Derivatization):

    • Weigh 1.0 mg of 1-Aminobutan-2-one HCl salt into a GC vial.

    • Note: Do not perform an aqueous extraction to free the base; it will dimerize.

    • Add 500

      
      L of anhydrous pyridine.
      
    • Add 100

      
      L of MSTFA + 1% TMCS.
      
    • Cap and vortex for 30 seconds. Incubate at 60°C for 30 minutes.

    • Result: This converts the unstable amine to a stable TMS-derivative (

      
      ).
      
  • GC-MS Parameters (EI Source):

    • Inlet: Splitless, 250°C.

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25

      
      m) or equivalent.
      
    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      300°C.
    • Source Temp: 230°C.

    • Ionization: Electron Impact (70 eV).

  • Data Validation (Self-Check):

    • Check 1: Look for the TMS-derivative molecular ion at m/z 159 .

    • Check 2: Look for the

      
      -cleavage of the TMS group: m/z 102  (
      
      
      
      ).
    • Check 3: Ensure absence of m/z 136 (pyrazine dimer).

Diagram: Derivatization & Stabilization Logic

DerivatizationWorkflow Figure 2: Derivatization prevents dimerization, ensuring accurate quantification. Salt 1-Amino-2-butanone HCl Salt (Stable) FreeBase Free Base (Transient/Unstable) Salt->FreeBase Neutralization TMS TMS-Derivative (Stable m/z 159) Salt->TMS Direct Derivatization (MSTFA/Pyridine) Dimer 2,5-Diethylpyrazine (Artifact m/z 136) FreeBase->Dimer Rapid Dimerization

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Amino-2-butanone (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. 1-Aminobutan-2-one Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms).
  • Royal Society of Chemistry.

    
    -amino aldehydes. Organic & Biomolecular Chemistry.[6] [Link]
    

Sources

IR spectroscopy analysis of 1-Aminobutan-2-one functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy Analysis of 1-Aminobutan-2-one

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. For drug development professionals and researchers, understanding the functional group composition of a molecule is a foundational step in predicting its reactivity, and ultimately, its biological activity. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method for identifying key chemical bonds.

This guide provides a comprehensive analysis of 1-aminobutan-2-one, a molecule of interest due to its bifunctional nature, containing both a primary amine and a ketone. We will delve into the nuances of its IR spectrum, comparing it with simpler, monofunctional analogues to highlight the unique spectral signature arising from the interplay of its functional groups. This comparative approach, grounded in established spectroscopic principles, is designed to equip the reader with the expertise to confidently identify and characterize similar aminoketone structures.

The Underlying Principles: What the Spectrum Reveals

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[1] These vibrations, which include stretching and bending, occur at specific, quantized frequencies that are characteristic of the bond type, the mass of the atoms involved, and the overall molecular environment.[2] For 1-aminobutan-2-one, we are primarily interested in the vibrational modes of its two key functional groups: the primary amine (-NH₂) and the ketone (C=O).

The Signature of a Primary Amine (-NH₂)

Primary amines (R-NH₂) are distinguished by the presence of two N-H bonds. This leads to two characteristic stretching vibrations in the 3500-3300 cm⁻¹ region of the IR spectrum.[3][4]

  • Asymmetric N-H Stretch: This higher frequency band results from the two N-H bonds stretching out of phase with each other.

  • Symmetric N-H Stretch: This lower frequency band arises from the two N-H bonds stretching in phase.

The presence of this distinct doublet is a reliable indicator of a primary amine.[4][5] Additionally, primary amines exhibit a characteristic N-H bending vibration (scissoring) in the 1650-1580 cm⁻¹ region.[6] It is crucial to note that this peak can sometimes be mistaken for a carbonyl absorption, though it is typically broader and less intense. A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ range.[6]

The Unmistakable Ketone Carbonyl (C=O) Stretch

The carbonyl (C=O) group of a ketone produces one of the most intense and easily recognizable absorption bands in an IR spectrum.[5] For a saturated aliphatic ketone, such as 1-aminobutan-2-one, this strong, sharp peak is expected to appear around 1715 cm⁻¹.[7][8][9] The high intensity of this band is due to the large change in dipole moment during the C=O bond stretching vibration. Its position can be influenced by conjugation or ring strain, but for an open-chain, saturated ketone, the 1715 cm⁻¹ region is a key diagnostic marker.[7][10]

A Comparative Analysis: Isolating Functional Group Contributions

To fully appreciate the IR spectrum of 1-aminobutan-2-one, it is instructive to compare it with molecules that contain only one of its constituent functional groups. For this purpose, we will use 1-aminobutane as our primary amine reference and 2-butanone as our ketone reference.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in 1-Aminobutan-2-one Reference: 1-Aminobutane (cm⁻¹) Reference: 2-Butanone (cm⁻¹) Appearance
Primary AmineAsymmetric N-H Stretch~3400-3380PresentAbsentMedium, Sharp (doublet)
Primary AmineSymmetric N-H Stretch~3330-3250PresentAbsentMedium, Sharp (doublet)
Alkyl C-HC-H Stretch~2960-2850PresentPresentStrong, Sharp
KetoneC=O Stretch ~1715 Absent~1715 Strong, Sharp
Primary AmineN-H Bend (Scissoring)~1650-1580PresentAbsentMedium to Weak, Broader
Aliphatic AmineC-N Stretch~1250-1020PresentAbsentMedium to Weak

Note: The expected values for 1-aminobutan-2-one are predictive, based on established group frequencies. The reference values are based on typical spectra for these compounds.

This comparative table illustrates that the spectrum of 1-aminobutan-2-one should exhibit a combination of the key features from both reference compounds. The most telling region will be the presence of both the N-H stretching doublet above 3300 cm⁻¹ and the strong C=O stretching peak around 1715 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample, such as 1-aminobutan-2-one, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is often preferred for its minimal sample preparation and ease of use.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • 1-Aminobutan-2-one sample.

  • Reference compounds: 1-aminobutane, 2-butanone.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to minimize atmospheric interference (water vapor and CO₂).

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This is a critical step to ratio out the absorbance from the atmosphere and the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.

  • Sample Application:

    • Place a single drop of the 1-aminobutan-2-one liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of key absorption peaks.

    • Label the peaks corresponding to the N-H stretches, C-H stretches, C=O stretch, and N-H bend.

  • Cleaning and Comparative Analysis:

    • Thoroughly clean the ATR crystal with isopropanol.

    • Repeat steps 2 through 5 for the reference compounds, 1-aminobutane and 2-butanone, ensuring a clean background is taken before each new sample.

Visualizing the Workflow and Comparisons

Diagrams can effectively illustrate both the experimental process and the logical framework of the spectral comparison.

Experimental Workflow for ATR-IR Spectroscopy

G cluster_prep Preparation cluster_sample Sample Analysis cluster_cleanup Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample to Crystal background->apply_sample Ready for Sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Process & Analyze Spectrum acquire_sample->process_data clean_again Clean ATR Crystal process_data->clean_again end End clean_again->end

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Conceptual Comparison of Functional Groups

G cluster_target Target Molecule cluster_components Component Functional Groups cluster_refs Reference Molecules mol 1-Aminobutan-2-one C₄H₉NO amine Primary Amine -NH₂ mol->amine exhibits -NH₂ peaks ketone Ketone C=O mol->ketone exhibits C=O peak ref_amine 1-Aminobutane Contains -NH₂ amine->ref_amine isolated in ref_ketone 2-Butanone Contains C=O ketone->ref_ketone isolated in

Caption: Logical relationship between the target molecule and its reference compounds.

Conclusion and Outlook

The infrared spectrum of 1-aminobutan-2-one is a clear illustration of the additive nature of functional group analysis in IR spectroscopy. The expected spectrum should unambiguously show the characteristic N-H stretching doublet of a primary amine and the strong, sharp C=O absorption of an aliphatic ketone.[5][6][7] By comparing this predicted spectrum to the actual spectra of 1-aminobutane and 2-butanone, researchers can build confidence in their spectral assignments.

This guide provides a robust framework for the analysis of 1-aminobutan-2-one and serves as a template for the characterization of other bifunctional molecules. The causality behind the experimental choices—from the selection of the ATR technique for its simplicity to the use of reference compounds for clear peak attribution—ensures a self-validating and trustworthy analysis. For professionals in drug development, this level of analytical rigor is not just best practice; it is essential for the confident progression of discovery and development pipelines.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Oreate AI Blog. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Smith, D., & Taylor, P. J. (1976). The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(8), 1477-1487.
  • Dąbrowski, J. (1966). Infrared spectra and structure of substituted unsaturated carbonyl compounds—III. Enamino ketones with tertiary amino group. Spectrochimica Acta, 22(2), 213-216.
  • Fortenberry, R. C. (2025). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH₂CHCO. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-butanone. PubChem. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. NIST. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-aminobutan-2-one Hydrochloride. PubChem. Retrieved from [Link]

  • LibreTexts. (2020, August 14). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 1-Aminobutan-2-one vs. 3-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two isomeric


-amino ketones: 1-Aminobutan-2-one  and 3-Aminobutan-2-one . While they share the same molecular formula (

), their structural differences—specifically the position of the amine relative to the alkyl chain—dictate distinct reactivity profiles, stability concerns, and synthetic applications.
  • 1-Aminobutan-2-one: Characterized by a primary

    
    -carbon. It is less sterically hindered, exhibiting rapid nucleophilic kinetics but higher instability toward self-condensation (dimerization).
    
  • 3-Aminobutan-2-one: Characterized by a secondary, chiral

    
    -carbon.[1] It offers stereochemical utility but faces steric penalties in condensation reactions. It is the precursor to the bioactive alkaloid Ligustrazine (Tetramethylpyrazine).
    

Part 1: Structural & Physicochemical Profile

The following table synthesizes the core properties. Note the critical distinction in stereochemistry and steric environment.

Feature1-Aminobutan-2-one3-Aminobutan-2-one
Structure


CAS (HCl Salt) 108661-54-721419-24-9
Steric Environment Primary Amine (Low Steric Hindrance)Secondary Alkyl Amine (Moderate Steric Hindrance)
Chirality AchiralChiral (R/S enantiomers exist)
Dominant Instability Rapid dimerization to 2,5-DiethylpyrazineDimerization to Tetramethylpyrazine (Ligustrazine)
Predicted pKa ~7.6 - 7.9 (Ammonium)~7.8 - 8.1 (Ammonium)*

*Note:


-amino ketones are significantly more acidic than alkyl amines (pKa ~10.5) due to the electron-withdrawing carbonyl. The additional methyl group in the 3-isomer provides slight inductive stabilization to the ammonium species, raising the pKa marginally.

Part 2: Stability & Self-Condensation (The "Ticking Clock")

The defining characteristic of free-base


-amino ketones is their propensity to self-condense. This reaction is not merely a side reaction; it is the dominant thermodynamic pathway  in neutral or basic solution.
Mechanism of Dimerization

Both isomers undergo head-to-tail condensation to form a dihydropyrazine intermediate, which spontaneously oxidizes (often by air) to the aromatic pyrazine.

  • 1-Aminobutan-2-one Path: Forms 2,5-Diethylpyrazine .

  • 3-Aminobutan-2-one Path: Forms Tetramethylpyrazine (Ligustrazine) .

Comparative Kinetics
  • 1-Amino: The unhindered primary carbon allows for rapid Schiff base formation. Dimerization is extremely fast upon neutralization.

  • 3-Amino: The

    
    -methyl group introduces steric drag, slightly retarding the initial nucleophilic attack. However, the resulting product (Tetramethylpyrazine) is thermodynamically highly stable.
    

Dimerization A1 1-Aminobutan-2-one (Free Base) I1 Dihydropyrazine Intermediate A1->I1 Head-to-Tail Condensation (Fast) P1 2,5-Diethylpyrazine (Final Product) I1->P1 Oxidation (-2H) A2 3-Aminobutan-2-one (Free Base) I2 Tetramethyl Dihydropyrazine A2->I2 Head-to-Tail Condensation (Slower) P2 Tetramethylpyrazine (Ligustrazine) I2->P2 Oxidation (-2H)

Figure 1: Parallel dimerization pathways. The 1-amino isomer yields 2,5-diethylpyrazine, while the 3-amino isomer yields tetramethylpyrazine.

Part 3: Synthetic Utility & Protocols

To utilize these reagents for heterocycle synthesis (e.g., Knorr Pyrrole, Imidazoles) rather than making pyrazines, one must control the reaction conditions to favor cross-condensation over self-condensation.

Experiment A: Knorr Pyrrole Synthesis (Performance Test)

Objective: Synthesize a substituted pyrrole using Ethyl Acetoacetate. Hypothesis: 1-Aminobutan-2-one will react faster but requires stricter pH control to prevent oligomerization. 3-Aminobutan-2-one will require higher temperatures due to steric hindrance.

Protocol 1: Synthesis with 3-Aminobutan-2-one

Target: Ethyl 2,4,5-trimethyl-3-pyrrolecarboxylate

  • Preparation: Dissolve 3-Aminobutan-2-one HCl (10 mmol, 1.23 g) in Glacial Acetic Acid (15 mL).

  • Addition: Add Ethyl Acetoacetate (10 mmol, 1.30 g) and Sodium Acetate (anhydrous, 12 mmol) to buffer the solution.

    • Note: Using NaOAc releases the free amine slowly in situ, minimizing high local concentrations of free base that lead to dimerization.

  • Reflux: Heat the mixture to 90°C for 3 hours.

    • Observation: The steric bulk of the secondary amine requires thermal energy to drive the enamine formation.

  • Workup: Pour into ice water (50 mL). The pyrrole precipitates as a solid.[2] Filter and wash with cold water.

  • Yield Expectation: 60-75%.

Protocol 2: Synthesis with 1-Aminobutan-2-one

Target: Ethyl 4-ethyl-2-methyl-3-pyrrolecarboxylate

  • Preparation: Dissolve 1-Aminobutan-2-one HCl (10 mmol, 1.23 g) in Glacial Acetic Acid (15 mL).

  • Addition: Add Ethyl Acetoacetate (10 mmol, 1.30 g) and Sodium Acetate (12 mmol).

  • Reaction: Stir at 60°C for 2 hours.

    • Critical Difference: Lower temperature is sufficient due to the accessible primary amine. Higher temps increase the rate of side-reactions (tar formation).

  • Workup: Pour into ice water. Extract with Ethyl Acetate if oil forms (common with less symmetrical pyrroles).

  • Yield Expectation: 50-65% (Lower due to competitive dimerization).

Experiment B: Controlled Pyrazine Synthesis (Demonstrating Instability)

This protocol validates the identity of the isomer through its dimerization product.

  • Dissolution: Dissolve 1.0 g of the Amino Ketone HCl in 10 mL Methanol.

  • Basification: Add 2.0 equivalents of NaOH (10% aqueous solution) dropwise at 0°C.

  • Aeration: Allow to warm to Room Temperature and stir open to air for 12 hours.

    • Mechanism:[2][3][4][5][6] The free base condenses; atmospheric oxygen drives the aromatization.

  • Extraction: Extract with Dichloromethane (DCM).

  • Analysis (GC-MS/NMR):

    • 1-Amino Product: 2,5-Diethylpyrazine.

    • 3-Amino Product: Tetramethylpyrazine.

Part 4: Handling & Storage Guidelines

The "Self-Validating" aspect of handling these compounds relies on maintaining the protonated state until the exact moment of reaction.

ParameterProtocolReason
Storage Form HCl Salt ONLY The free base has a half-life of minutes to hours at RT before significant dimerization occurs.
In Situ Release Use NaOAc/AcOH or Et3N in the presence of the electrophile."Trap" the amine with the electrophile (e.g., ketoester) immediately upon generation.
Solvent Choice Alcohols (MeOH/EtOH) or Acetic Acid.Protic solvents stabilize the transition states of condensation reactions.
Detection Ninhydrin Stain (TLC).Both show positive (purple/brown) spots, but Pyrazine products will be UV active and Ninhydrin negative.

References

  • Knorr Pyrrole Synthesis Mechanism & Scope Source: BenchChem Technical Guides. "The Chemical Reactivity of the Alpha-Amino Ketone Moiety."
  • Pyrazine Alkaloids via Dimeriz

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[7][8]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Synthesis of Tetramethylpyrazine (Ligustrazine)

    • Title: An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase.
    • Source: ResearchGate / Applied and Environmental Microbiology.
    • URL:[Link]

  • PubChem Compound Summary: 3-Aminobutan-2-one

    • Source: N
    • URL:[Link]

Sources

Comparative Guide: Structural Elucidation of 1-Aminobutan-2-one HCl via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Structural elucidation of small, functionalized molecules like 1-Aminobutan-2-one (typically handled as the hydrochloride salt, CAS: 108661-54-7) presents a specific analytical paradox. While the molecule is small (


), it contains "silent" non-protonated bridges (the carbonyl carbon) that isolate proton spin systems. Conventional 1D NMR can identify functional groups but often fails to definitively prove the connectivity required to distinguish regioisomers (e.g., distinguishing 1-aminobutan-2-one from 3-aminobutan-2-one or 4-aminobutanal).

The Verdict: This guide compares the efficacy of standard 1D NMR against a suite of 2D NMR techniques (COSY, HSQC, HMBC).

  • 1D NMR provides baseline characterization but lacks connectivity data for the carbonyl bridge.

  • COSY confirms the ethyl chain but leaves the aminomethyl group isolated.

  • HMBC (Heteronuclear Multiple Bond Correlation) is identified as the critical "product" for success, providing the only definitive link between the isolated spin systems and the carbonyl core.

Strategic Overview: The "Silent Bridge" Problem

In 1-Aminobutan-2-one, the carbonyl group at position 2 acts as a "magnetization wall." It has no protons, meaning it breaks the chain of proton-proton (


) coupling that standard COSY experiments rely on.
Structural Breakdown
  • Fragment A:

    
     (Isolated Spin System)
    
  • Fragment B:

    
     (The Silent Bridge)
    
  • Fragment C:

    
     (Ethyl Spin System)
    
Comparison of Elucidation Pathways
FeatureMethod A: 1D

&

NMR
Method B: 2D COSY Method C: 2D HSQC + HMBC
Primary Output Chemical environment, integration.Proton-Proton connectivity (

).
Proton-Carbon connectivity (

&

).
Connectivity Inferred (Ambiguous).Partial (Ethyl group only).Complete (Bridges fragments).
Isomer ID Risk of misidentification.Incomplete.Definitive.
Time Cost Low (< 10 min).Medium (~20 min).High (~1-2 hours).
Recommendation Screening only.Supportive data.Required for validation.

Experimental Protocol

Sample Preparation

Critical Causality: 1-Aminobutan-2-one is unstable as a free base due to self-condensation risks (dimerization to pyrazines). It must be analyzed as the Hydrochloride (HCl) salt .[1]

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reasoning:

      
       causes rapid exchange of the amine (
      
      
      
      ) protons, making them invisible. DMSO-
      
      
      preserves the
      
      
      signals (due to salt form), allowing for integration and NOE analysis if needed.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (500 MHz rated or higher).

Acquisition Parameters (Bruker/Varian Standard)
Experiment A: 1D Proton (

)
  • Pulse Angle:

    
    
    
  • Relaxation Delay (D1): 1.0 s (ensure quantitative integration of the isolated methylene).

  • Scans (NS): 16

Experiment B: 2D HSQC (Multiplicity Edited)
  • Objective: Correlate protons to their attached carbons and distinguish

    
     (negative phase) from 
    
    
    
    (positive phase).
  • Coupling Constant (

    
    ):  Set to 145 Hz.
    
  • Matrix:

    
     points.
    
Experiment C: 2D HMBC (The Critical Step)
  • Objective: Visualize long-range couplings (

    
     and 
    
    
    
    ) to "jump" over the carbonyl.
  • Long-range Delay: Optimized for 8 Hz coupling (approx 60-65 ms).

  • Scans: 32–64 (Long-range correlations are weak; higher S/N is required).

Data Analysis & Elucidation Logic

Simulated Spectral Data (DMSO- )

Table 1: Assignment and Connectivity Logic

PositionGroup

(ppm)
Multiplicity

(ppm)
COSY CorrelationHMBC Correlation (Key to Solution)
1

3.95Singlet (br)45.2None (Isolated)C2 (Strong) , C3 (Weak)
2

205.1
3

2.55Quartet32.4H4C2 (Strong) , C4, C1 (Weak)
4

1.05Triplet7.8H3C3, C2
NH

8.20BroadH1 (Weak)
The "Smoking Gun" Correlations
  • COSY Failure: The COSY spectrum will show a cross-peak between H3 and H4 , confirming the ethyl group. However, H1 (3.95 ppm) will appear as a singlet (or broad peak) with NO COSY correlation to the rest of the carbon skeleton.

  • HMBC Success:

    • H1 (3.95 ppm) shows a strong correlation to C2 (205.1 ppm) .

    • H3 (2.55 ppm) shows a strong correlation to C2 (205.1 ppm) .

Visualization of Workflows

Elucidation Logic Flow

This diagram illustrates the logical pathway from raw data to structural confirmation, highlighting where 1D methods fail and HMBC succeeds.

ElucidationLogic Start Unknown Sample (C4H10ClNO) Exp1D 1D Proton NMR Start->Exp1D Result1D Identifies: Ethyl Group + Isolated CH2 Problem: Connectivity Unknown Exp1D->Result1D Decision Is Connectivity Clear? Result1D->Decision ExpCOSY 2D COSY Decision->ExpCOSY No ResultCOSY Confirms Ethyl Chain (H3-H4) Fails to connect H1 to C2 ExpCOSY->ResultCOSY ExpHMBC 2D HMBC (The Solution) ResultCOSY->ExpHMBC Requires Heteronuclear Data ResultHMBC Correlates H1 -> C2 (C=O) Correlates H3 -> C2 (C=O) Bridges the Gap ExpHMBC->ResultHMBC Final Structure Confirmed: 1-Aminobutan-2-one ResultHMBC->Final

Caption: Logical workflow demonstrating the necessity of HMBC to bridge the "silent" carbonyl gap.

Pulse Sequence Decision Matrix

How to select the correct experiment based on the specific structural question for this molecule.

PulseSelection Question Structural Question Q1 Neighboring Protons? (H-H) Question->Q1 Q2 Carbon Assignment? (H-C Direct) Question->Q2 Q3 Quaternary Connectivity? (H-C Long Range) Question->Q3 Tech1 COSY Q1->Tech1 Tech2 HSQC Q2->Tech2 Tech3 HMBC Q3->Tech3 Outcome1 Ethyl Chain Verification Tech1->Outcome1 Outcome2 Distinguish CH2/CH3 (Phase Sensitive) Tech2->Outcome2 Outcome3 Connect C=O to Alpha-Carbons Tech3->Outcome3

Caption: Decision matrix highlighting HMBC as the critical path for quaternary carbon connectivity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Standard reference for Pulse Sequence Physics).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for general chemical shift rules).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11607912, 1-aminobutan-2-one Hydrochloride. Retrieved March 5, 2026, from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

comparative analysis of synthetic routes to 1-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 1-Aminobutan-2-one: A Technical Guide

Introduction 1-Aminobutan-2-one (often referred to as 1-amino-2-butanone) is a highly versatile α-aminoketone building block widely utilized in the synthesis of complex heterocycles, such as 2,4-diethyloxazole via the Robinson-Gabriel synthesis, and various pharmaceutical intermediates. A critical chemical property of free α-aminoketones is their inherent instability; the free base of 1-aminobutan-2-one rapidly undergoes spontaneous intermolecular self-condensation to form dihydropyrazines, which subsequently oxidize to pyrazines. Consequently, to ensure shelf stability and synthetic utility, this compound must be synthesized and isolated as its ammonium salt, specifically 1-aminobutan-2-one hydrochloride (CAS 108661-54-7).

This guide evaluates the two most robust synthetic pathways for generating 1-aminobutan-2-one hydrochloride: the nucleophilic amination of α-haloketones and the selective oxidation of 1-amino-2-butanol.

Mechanistic Causality and Route Selection

Route A: Nucleophilic Substitution via Azide Reduction Direct amination of 1-bromo-2-butanone or 1-chlorobutan-2-one with ammonia is notoriously inefficient, typically yielding a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to overalkylation[1]. To achieve strict selectivity for the primary amine, an indirect amination strategy is required. The displacement of the halide with sodium azide (NaN₃) yields 1-azidobutan-2-one, which can be cleanly reduced to the primary amine using the Staudinger reaction (PPh₃/H₂O)[2]. The mild conditions of the Staudinger reduction prevent the over-reduction of the ketone moiety.

Route B: Selective Oxidation of 1-Amino-2-butanol 1-Amino-2-butanol is a readily available chiral amino alcohol. However, its direct oxidation is problematic. The use of strong, non-selective oxidants like hot potassium permanganate (KMnO₄) leads to oxidative cleavage of the C-C bond, yielding a complex mixture of butanoic acid, propanoic acid, and CO₂[3]. Furthermore, the unprotected primary amine interferes with the oxidation process and exacerbates self-condensation. The causal solution is a three-step sequence: (1) Protection of the amine with a tert-butyloxycarbonyl (Boc) group, (2) Selective oxidation of the secondary alcohol to a ketone using Pyridinium chlorochromate (PCC), and (3) Acidic deprotection using HCl to yield the stable hydrochloride salt[3].

Visualizing the Synthetic Workflows

SynthesisRoutes Start1 1-Bromo-2-butanone Azide 1-Azidobutan-2-one Start1->Azide NaN3 (SN2) Product 1-Aminobutan-2-one HCl Azide->Product 1. PPh3, H2O 2. HCl(g) Start2 1-Amino-2-butanol Boc N-Boc-1-amino-2-butanol Start2->Boc Boc2O, Base BocKetone N-Boc-1-amino-2-butanone Boc->BocKetone PCC Oxidation BocKetone->Product HCl / Dioxane

Comparative synthetic pathways to 1-Aminobutan-2-one hydrochloride.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Azide ReductionRoute B: Protected Oxidation
Starting Material 1-Bromo-2-butanone1-Amino-2-butanol
Overall Yield 60% – 75%70% – 85%
Reaction Steps 23
Chemoselectivity High (Staudinger reduction is highly specific)High (PCC avoids C-C bond cleavage)[3]
Scalability Moderate (Limited by azide hazards at scale)High (Standard pharmaceutical scale-up)
Key Advantage High atom economy; rapid two-step processAvoids explosive/toxic intermediates
Major Limitation Handling of potentially explosive organic azidesRequires stoichiometric heavy metal oxidants (PCC)

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Synthesis via Azide Reduction (Route A) Principle: This protocol uses a Staudinger reduction to ensure the ketone remains intact while converting the azide to an amine[2].

  • Azidation: Dissolve 1-bromo-2-butanone (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add sodium azide (NaN₃, 1.2 eq) portion-wise. Stir at room temperature for 4 hours. Validation: Monitor by TLC (hexane/ethyl acetate) until the complete disappearance of the bromoketone.

  • Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate carefully under reduced pressure (Caution: 1-azidobutan-2-one is potentially explosive; do not heat to dryness).

  • Staudinger Reduction: Dissolve the crude azide in THF. Add triphenylphosphine (PPh₃, 1.1 eq) slowly at 0 °C. Evolution of N₂ gas serves as a visual validation of the reaction progress. Stir for 2 hours at room temperature.

  • Hydrolysis & Salt Formation: Add water (10 eq) and stir for 4 hours. Extract the free amine into diethyl ether. To the ether layer, immediately bubble anhydrous HCl gas (or add HCl in dioxane) until precipitation ceases. Filter the white solid to isolate 1-aminobutan-2-one hydrochloride.

Protocol 2: Synthesis via Selective Oxidation (Route B) Principle: This protocol prevents self-condensation and oxidative cleavage by masking the amine prior to oxidation[3].

  • Boc Protection: Dissolve 1-amino-2-butanol (1.0 eq) in a 1:1 mixture of THF and water. Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours. Extract with ethyl acetate, dry, and concentrate to yield N-Boc-1-amino-2-butanol.

  • PCC Oxidation: Dissolve the protected amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion. Stir at room temperature for 6 hours. Validation: The reaction mixture will turn from orange to a dark brown/black suspension. Filter the mixture through a pad of silica gel to remove chromium byproducts, eluting with diethyl ether. Concentrate to yield N-Boc-1-amino-2-butanone.

  • Deprotection: Dissolve the crude N-Boc-1-amino-2-butanone in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. The evolution of CO₂ and isobutylene gas indicates successful deprotection. The product, 1-aminobutan-2-one hydrochloride, will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Conclusion

For laboratory-scale synthesis where rapid access to the product is required, the azide reduction route offers a streamlined two-step process, provided adequate safety measures for handling azides are in place. Conversely, for larger-scale drug development applications, the oxidation of 1-amino-2-butanol is the superior choice. Despite requiring an additional protection/deprotection sequence, it avoids hazardous energetic intermediates and provides a highly reliable, scalable pathway to the target α-aminoketone salt.

References

Sources

Navigating the Labyrinth of Peptide Synthesis: A Comparative Guide on Reagent Selection and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of peptide synthesis, the precise selection of building blocks and reagents is paramount to achieving high purity and yield. This guide addresses the topic of 1-Aminobutan-2-one and its potential role in peptide synthesis. A comprehensive review of established methodologies reveals that 1-Aminobutan-2-one is not a standard reagent used in peptide synthesis .[1] It is primarily recognized as a metabolite and impurity of Clavulanic Acid, a β-lactamase inhibitor, and serves as a pharmaceutical reference standard for analytical purposes.[1]

This guide will therefore pivot from a direct comparative study to a more foundational analysis. We will explore the fundamental principles that preclude the use of a molecule like 1-Aminobutan-2-one in standard peptide synthesis protocols. By examining its structure and predicted reactivity against the backdrop of established methods like Solid-Phase Peptide Synthesis (SPPS), we will illuminate the critical importance of protecting group strategies and the avoidance of cross-reactivity. This guide will compare the hypothetical behavior of 1-Aminobutan-2-one with the well-characterized performance of standard, protected amino acids, providing a deeper understanding of the stringent requirements for successful peptide synthesis.

The Cornerstone of Peptide Synthesis: Controlled Reactivity and Orthogonal Protection

The synthesis of a peptide with a defined sequence requires the sequential formation of amide (peptide) bonds between amino acids. This process must be meticulously controlled to prevent a cascade of undesirable side reactions.[2][3][4] If amino acids were simply mixed together, the result would be a complex and inseparable mixture of polymers of varying lengths and sequences.[5][6]

To achieve control, chemists employ "protecting groups" to temporarily mask reactive functionalities on the amino acid building blocks.[3][7] The two primary sites of reaction in a standard alpha-amino acid are the α-amino group and the α-carboxyl group. During peptide bond formation, the amino group of one amino acid must be free to act as a nucleophile, while the carboxyl group of the other must be "activated" to facilitate the reaction.[8] All other reactive groups, including the α-amino group of the activated carboxyl component and any reactive side chains, must be protected.

The most successful strategies in modern peptide synthesis, such as the widely used Fmoc/tBu and Boc/Bzl approaches, rely on orthogonal protection schemes .[9][10][11] This principle dictates that the different classes of protecting groups (e.g., for the α-amino group and for the side chains) can be removed under distinct chemical conditions, allowing for selective deprotection at specific steps of the synthesis.[9][10][11]

Hypothetical Cross-Reactivity of 1-Aminobutan-2-one: A Tale of Two Reactive Sites

Let's consider the structure of 1-Aminobutan-2-one. It possesses two key functional groups: a primary amine (-NH2) and a ketone (C=O). In the context of a peptide synthesis environment, both groups are highly reactive and, crucially, unprotected.

If introduced into a standard SPPS cycle, 1-Aminobutan-2-one would be prone to a host of cross-reactions:

  • Uncontrolled Acylation: The primary amine would readily react with any activated carboxyl group, including the activated amino acid intended for coupling, as well as any other activated species in the reaction mixture. This would lead to non-specific incorporation and chain termination.

  • Ketone Reactivity: The ketone carbonyl is an electrophilic center susceptible to nucleophilic attack. The free N-terminal amines of the growing peptide chain could potentially react with the ketone, leading to the formation of Schiff bases (imines), which could undergo further reactions, resulting in undesired peptide modifications and byproducts.

  • Reaction with Cleavage Cocktails: During the final cleavage step, where the peptide is released from the solid support and side-chain protecting groups are removed, highly reactive carbocations are generated.[11] The unprotected amine and ketone functionalities of a 1-Aminobutan-2-one residue could be attacked by these carbocations, leading to further side products.

The following diagram illustrates the logical flow of why unprotected bifunctional molecules are unsuitable for standard peptide synthesis.

cluster_0 Peptide Synthesis Requirement cluster_1 Standard Approach cluster_2 Hypothetical Scenario Controlled_Reaction Controlled, Sequential Peptide Bond Formation Protected_AA Protected Amino Acids (e.g., Fmoc-AA-OH) Controlled_Reaction->Protected_AA Requires Unprotected_Molecule 1-Aminobutan-2-one (Unprotected Amine & Ketone) Controlled_Reaction->Unprotected_Molecule Incompatible with Orthogonal_Scheme Orthogonal Protection (Selective Deprotection) Protected_AA->Orthogonal_Scheme Enables High_Purity_Peptide High Purity & Yield Target Peptide Orthogonal_Scheme->High_Purity_Peptide Leads to Side_Reactions Cross-Reactivity: - Uncontrolled Acylation - Schiff Base Formation - Side Chain Reactions Unprotected_Molecule->Side_Reactions Causes Impure_Mixture Complex, Impure Mixture of Products Side_Reactions->Impure_Mixture Results in

Caption: Logical flow demonstrating the necessity of protecting groups in peptide synthesis.

Performance Comparison: Protected Amino Acids vs. Hypothetical 1-Aminobutan-2-one

To provide a clear comparison, the following table summarizes the expected outcomes when using a standard protected amino acid versus the hypothetical use of 1-Aminobutan-2-one in a peptide synthesis workflow.

FeatureStandard Protected Amino Acid (e.g., Fmoc-Ala-OH)1-Aminobutan-2-one (Hypothetical)
N-Terminal Reactivity Temporarily masked by a protecting group (e.g., Fmoc); deprotected only when needed for the next coupling step.Unprotected primary amine; susceptible to immediate and uncontrolled reaction with any activated carboxyl group.
C-Terminal Reactivity Activated in a controlled manner in situ using coupling reagents (e.g., HBTU, HATU) to form a peptide bond.No carboxyl group for standard peptide bond formation.
"Side Chain" Reactivity Reactive side chains are protected with orthogonal groups (e.g., tBu, Trt) stable to N-terminal deprotection conditions.[10]Unprotected ketone group; prone to side reactions with nucleophiles (e.g., N-terminal amines).
Reaction Specificity High; reaction occurs only at the desired N-terminal amine after deprotection.Low; multiple, competing reactions would occur simultaneously.
Expected Outcome High yield of the desired peptide sequence.A complex mixture of truncated sequences, modified peptides, and other byproducts. Low to zero yield of any desired product.
Purification Feasible using standard techniques like HPLC.Extremely difficult to impossible due to the complexity of the reaction mixture.

Experimental Protocols for Assessing Cross-Reactivity

While 1-Aminobutan-2-one is not used in synthesis, the protocols for detecting side reactions and impurities are critical in any peptide synthesis workflow. These methods would be essential to characterize the complex mixture resulting from a hypothetical reaction involving an unprotected building block.

Protocol 1: Monitoring Coupling Completion (Kaiser Test)

The Kaiser test is a qualitative method used to detect free primary amines on the solid support.[12] It is crucial for ensuring that each amino acid coupling step has gone to completion.

Objective: To detect the presence of unreacted N-terminal amines after a coupling step.

Methodology:

  • Collect a small sample of the peptide-resin (10-15 beads) in a small test tube.

  • Prepare a reference tube without resin.

  • To each tube, add 2-3 drops of:

    • Reagent A: Ninhydrin in ethanol

    • Reagent B: Phenol in ethanol

    • Reagent C: Potassium cyanide in pyridine

  • Heat both tubes at 110°C for 5 minutes.

  • Observe the color of the beads.

    • Intense Blue Beads: Incomplete coupling (free primary amines present).

    • Colorless/Faint Blue Beads: Complete coupling.

Causality: Ninhydrin reacts with primary amines to produce a deep blue chromophore (Ruhemann's purple). A positive test indicates that the N-terminus of the growing peptide is still available, meaning the coupling of the new amino acid was unsuccessful.

Protocol 2: Analysis of Final Peptide Purity (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing the purity of the final, cleaved peptide and for purifying it from deletion sequences and other impurities generated during synthesis.

Objective: To separate and quantify the target peptide from synthesis-related impurities.

Methodology:

  • Cleave the synthesized peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the peptide using a gradient of two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Analyze the resulting chromatogram to determine the percentage purity of the main peak (the target peptide).

Causality: Peptides are separated based on their hydrophobicity. Impurities, such as deletion sequences (missing an amino acid) or sequences with modifications from side reactions, will have different retention times than the target peptide, allowing for their detection and quantification.

The following diagram illustrates a typical workflow for SPPS, highlighting the points where quality control would be essential to detect cross-reactivity.

Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 QC_Kaiser QC: Kaiser Test (Check for free amines) Washing_2->QC_Kaiser QC_Kaiser->Coupling Incomplete (Recouple) Repeat Repeat Cycle for Next Amino Acid QC_Kaiser->Repeat Coupling Complete Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Residue Added Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Analysis Analysis & Purification (RP-HPLC, Mass Spec) Cleavage->Analysis

Caption: A typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion: The Imperative of Strategic Reagent Design

The absence of 1-Aminobutan-2-one from the standard peptide synthesis toolkit is not an oversight but a direct consequence of the fundamental principles of synthetic organic chemistry. Its unprotected, bifunctional nature makes it incompatible with the controlled, stepwise environment required to build a specific peptide sequence. The potential for rampant cross-reactivity would lead to an intractable mixture of byproducts, rendering the synthesis a failure.

This exploration underscores the elegance and critical importance of protecting group strategies. By temporarily masking reactive sites, chemists can direct the reactivity of amino acids with exquisite precision. This control is the bedrock upon which the synthesis of complex peptides for research, diagnostics, and therapeutics is built. For drug development professionals and researchers, a deep understanding of these principles is essential for troubleshooting syntheses, designing novel peptide analogues, and ensuring the production of high-quality, pure materials.

References

  • N/A. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000;55(2):123-39.
  • N/A. Amino Acid Derivatives for Peptide Synthesis. [Source not available].
  • N/A. Side reactions in solid-phase peptide synthesis and their applications. PubMed.
  • N/A. Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • N/A. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. 2026.
  • N/A. Application of 1-Amino-4-hydroxybutan-2-one hydrochloride in Peptide Synthesis: Information Not Available in Current Literature. Benchchem. 2025.
  • N/A. Protecting Groups in Peptide Synthesis. PubMed.
  • N/A. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not available].
  • Benoiton, N. L. Chemistry of peptide synthesis. Taylor & Francis. 2006.
  • N/A. Monitoring of Peptide Coupling and Capping. [Source not available].
  • N/A. Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate.
  • N/A. Overview of Solid Phase Peptide Synthesis (SPPS). [Source not available].
  • N/A. Spps and side reactions in peptide synthesis. Slideshare.
  • Thiele, A. Peptide microarrays for determination of cross-reactivity. Methods in Molecular Biology. 2009;524:225-34.
  • N/A. Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publisher.
  • Rehman, M.-U.-, et al. Side reactions in peptide synthesis: An overview. Bibliomed. 2018.
  • N/A. Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. 2022.
  • N/A. Overview of Custom Peptide Synthesis. [Source not available].
  • N/A. New method boosts production of non-natural amino acids for peptide assembly. [Source not available]. 2026.
  • N/A. 1 Protection Reactions. Wiley-VCH.
  • Mohammed, M.-U.-R. (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. 2018.
  • N/A. Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • N/A. Introduction to Peptide Synthesis. PMC.
  • N/A. 25.8: Peptide Synthesis. Chemistry LibreTexts. 2020.

Sources

Safety Operating Guide

Chemical Characterization and the Causality of Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical reactivity is the foundation of laboratory safety. For researchers and drug development professionals handling 1-Aminobutan-2-one (and its derivatives), proper disposal is not merely a matter of regulatory compliance; it is a critical safeguard against unintended, potentially hazardous chemical reactions.

This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of 1-Aminobutan-2-one, grounded in its unique chemical properties and Environmental Protection Agency (EPA) regulations.

1-Aminobutan-2-one is an aliphatic


-aminoketone. In laboratory settings, it is almost exclusively utilized and stored as its hydrochloride salt (1-Aminobutan-2-one hydrochloride , CAS 108661-54-7) rather than the free base (CAS 77369-28-9)[1][2].

The Causality of Instability: The free base of 1-Aminobutan-2-one is highly unstable. The proximity of the primary amine to the ketone moiety allows for rapid intermolecular condensation. In neutral to basic conditions,


-aminoketones readily undergo self-condensation to form dihydropyrazines or participate in Knorr-type pyrrole syntheses[3].

Impact on Disposal: If a researcher attempts to "neutralize" an acidic waste stream containing 1-Aminobutan-2-one hydrochloride by adding a strong base (e.g., NaOH) prior to sealing the waste carboy, they will liberate the free amine. This triggers exothermic self-condensation, which can lead to the rapid evolution of heat and the pressurization of sealed hazardous waste containers. Therefore, waste streams containing this compound must be maintained in a slightly acidic to neutral state (pH 4–7) to preserve the stable protonated ammonium form.

Quantitative Chemical Data Summary
Property1-Aminobutan-2-one (Free Base)1-Aminobutan-2-one Hydrochloride
CAS Number 77369-28-9[2]108661-54-7[1]
Molecular Formula C₄H₉NOC₄H₁₀ClNO
Molecular Weight 87.12 g/mol [2]123.58 g/mol [1]
Physical State Liquid (Unstable)Solid (Stable, Hygroscopic)[1]
GHS Hazard Codes H315, H319, H335H302, H315, H319, H335[1]
Storage Requirements Do not store; generate in situInert atmosphere, freezer (-20°C)[1]

Regulatory Framework for Disposal (EPA/RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA) guidelines detailed in 40 CFR Part 261, 1-Aminobutan-2-one hydrochloride is not specifically listed as a P-list (acutely hazardous) or U-list (toxic) commercial chemical product[4][5]. However, it must be managed as a Characteristic Hazardous Waste due to its toxicity (H302: Harmful if swallowed) and irritant properties[1][5].

Because combustion of this amine hydrochloride generates highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, it must be disposed of via a licensed chemical incinerator equipped with an afterburner and an alkaline scrubber system[6]. It must never be flushed down the sanitary sewer.

Waste Segregation and Disposal Workflows

Proper segregation prevents incompatible chemical reactions in waste carboys and reduces institutional disposal costs.

WasteSegregation Start 1-Aminobutan-2-one Waste Generated Solid Solid Waste (HCl Salt) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration Aqueous Aqueous Solution (pH < 7) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic NonHalogenated Non-Halogenated Waste Stream Aqueous->NonHalogenated Halogenated Halogenated Waste Stream Organic->Halogenated If mixed with DCM/CHCl3 Organic->NonHalogenated If mixed with MeOH/EtOH Halogenated->Incineration NonHalogenated->Incineration

Decision workflow for the segregation and disposal of 1-Aminobutan-2-one waste streams.

Protocol A: Solid Waste Disposal (Unused Product or Spills)
  • Collection: Collect all unused solid 1-Aminobutan-2-one hydrochloride, contaminated weighing paper, and empty primary containers.

  • Packaging: Place the materials into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Labeling: Affix a hazardous waste tag. Explicitly list "1-Aminobutan-2-one hydrochloride" and check the boxes for "Toxic" and "Irritant". Do not use abbreviations.

  • Storage: Store in a designated satellite accumulation area away from strong oxidizing agents and strong bases[6].

Protocol B: Liquid Waste Disposal (Reaction Filtrates)
  • pH Verification: Before transferring aqueous or mixed-solvent waste containing this compound into a bulk carboy, verify the pH using indicator strips. Ensure the pH is

    
     7.0 to prevent free-base liberation[3].
    
  • Segregation:

    • If the solvent matrix contains dichloromethane, chloroform, or other halogens, route to the Halogenated Organic Waste carboy.

    • If the matrix is purely aqueous or mixed with alcohols (methanol/ethanol), route to the Non-Halogenated Waste carboy.

  • Headspace: Never fill liquid waste carboys beyond 80% capacity. Leave headspace to accommodate potential gas expansion.

Emergency Spill Response Protocol

Because 1-Aminobutan-2-one hydrochloride is a fine, hygroscopic powder, spills pose a significant inhalation and contact hazard.

SpillCleanup Detect Spill Detected PPE Don PPE (Respirator, Gloves) Detect->PPE Contain Containment (Sand/Vermiculite) PPE->Contain Sweep Dry Sweep (Avoid Dust Generation) Contain->Sweep Collect Transfer to Hazardous Waste Bin Sweep->Collect Decon Decontaminate Area (Water/Ethanol Wash) Collect->Decon EHS Notify EHS & Log Disposal Decon->EHS

Step-by-step emergency spill response and decontamination workflow.

Step-by-Step Spill Remediation:
  • Evacuate and Assess: Clear the immediate area. Assess the volume of the spill. If the spill is large or aerosolized, evacuate the lab and contact Environmental Health and Safety (EHS) immediately.

  • Don PPE: Put on a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves, safety goggles, and a lab coat[6].

  • Containment: Surround the solid spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent spreading[6]. Do not use combustible materials like sawdust.

  • Collection: Do not add water initially, as this will dissolve the compound and spread the contamination. Use a non-sparking tool to gently sweep the solid and the absorbent into a designated solid hazardous waste container.

  • Decontamination: Once the bulk solid is removed, dampen a disposable absorbent pad with a mixture of water and ethanol (to solubilize any remaining traces) and wipe the area inward from the edges. Dispose of the pads in the solid waste container.

  • Documentation: Seal the container, label it as "Spill Debris containing 1-Aminobutan-2-one hydrochloride," and submit a pickup request to EHS.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11607913, 1-Amino-2-butanone." PubChem. Available at:[Link]

  • Arcwood Environmental. "How to Determine Hazardous Waste | RCRA Compliance Guide." Arcwoodenviro.com. Available at: [Link]

  • ResearchGate. "Competing Knorr and Fischer–Fink pathways to pyrroles in neutral aqueous solution (Reactivity of 1-amino-2-butanone)." Researchgate.net. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.